Cga-JK3
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
(E)-N-cyclohexyl-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C15H19NO3/c17-13-8-6-11(10-14(13)18)7-9-15(19)16-12-4-2-1-3-5-12/h6-10,12,17-18H,1-5H2,(H,16,19)/b9-7+ |
InChI Key |
BGHITLVWBRLDRS-VQHVLOKHSA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C=C/C2=CC(=C(C=C2)O)O |
Canonical SMILES |
C1CCC(CC1)NC(=O)C=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Caffeic Acid Cyclohexylamide (Cga-JK3): A Novel IKKβ Inhibitor for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Caffeic Acid Cyclohexylamide (Cga-JK3) is a synthetic derivative of caffeic acid, a naturally occurring phenolic compound. This document details the discovery of this compound as a potent and selective inhibitor of IκB kinase β (IKKβ), a critical enzyme in the nuclear factor-κB (NF-κB) signaling pathway. By targeting IKKβ, this compound effectively suppresses the inflammatory response, demonstrating significant therapeutic potential in preclinical models of sepsis and acute liver failure. This guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of this compound, including detailed experimental protocols and visual representations of the relevant signaling pathways.
Discovery and Rationale
Caffeic acid and its derivatives have long been recognized for their anti-inflammatory and antioxidant properties.[1][2] The discovery of Caffeic Acid Cyclohexylamide (this compound) stemmed from a targeted effort to develop novel anti-inflammatory agents with improved potency and specificity. The rationale was to modify the structure of caffeic acid to enhance its interaction with key inflammatory signaling molecules.
Researchers identified the IκB kinase (IKK) complex, particularly the IKKβ subunit, as a pivotal therapeutic target for inflammatory diseases. IKKβ plays a crucial role in the activation of the NF-κB signaling pathway, which is a central regulator of the expression of pro-inflammatory genes.[3] The synthesis of a library of caffeic acid amides led to the identification of this compound as a potent inhibitor of IKKβ kinase activity.[4] Subsequent studies demonstrated that this compound is an ATP-competitive inhibitor of IKKβ, highlighting its direct and specific mechanism of action.[4]
Synthesis of Caffeic Acid Cyclohexylamide (this compound)
While the primary literature focuses on the biological activity of this compound, a general method for the synthesis of caffeic acid amides involves the coupling of caffeic acid with the corresponding amine, in this case, cyclohexylamine. This is typically achieved through the formation of an activated carboxylic acid derivative followed by nucleophilic acyl substitution.
General Synthesis Scheme
Caption: General synthesis scheme for Caffeic Acid Cyclohexylamide (this compound).
Biological Activity and Quantitative Data
This compound exhibits potent anti-inflammatory activity both in vitro and in vivo. Its primary mechanism of action is the direct inhibition of IKKβ, which leads to the suppression of the NF-κB signaling pathway.
In Vitro Activity
| Assay | Target | Cell Line | Metric | Value | Reference |
| Kinase Assay | IKKβ | - | IC₅₀ | 0.8 µM | [4] |
| IκBα Phosphorylation | IKKβ | RAW 264.7 | Inhibition | Yes | [4] |
| NF-κB Reporter Assay | NF-κB Activation | RAW 264.7 | Inhibition | Yes | [4] |
In Vivo Efficacy
| Animal Model | Inducing Agent | Key Findings | Reference |
| Endotoxic Shock | LPS | Improved survival | [4] |
| Septic Shock | Cecal Ligation and Puncture (CLP) | Improved survival | [4] |
| Acute Liver Failure | LPS + D-galactosamine | Reduced liver injury | [4] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting the canonical NF-κB signaling pathway. This pathway is activated by various stimuli, including lipopolysaccharide (LPS), which binds to Toll-like receptors (TLRs) on the surface of immune cells.
Signaling Pathway Diagram
Caption: this compound inhibits the IKKβ-mediated phosphorylation of IκB, preventing NF-κB activation.
Experimental Protocols
Synthesis of Caffeic Acid Cyclohexylamide (General Protocol)
Materials:
-
Caffeic acid
-
Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC)
-
Cyclohexylamine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Reagents for workup and purification (e.g., HCl, NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Procedure (using SOCl₂):
-
Suspend caffeic acid in an excess of thionyl chloride.
-
Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude caffeoyl chloride.
-
Dissolve the crude caffeoyl chloride in an anhydrous solvent like dichloromethane.
-
In a separate flask, dissolve cyclohexylamine and a base (e.g., triethylamine) in the same anhydrous solvent.
-
Cool the amine solution to 0°C and add the caffeoyl chloride solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Caffeic Acid Cyclohexylamide.
In Vitro IKKβ Kinase Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by IKKβ.
Materials:
-
Recombinant human IKKβ
-
IKKβ substrate (e.g., GST-IκBα)
-
ATP (including γ-³²P-ATP for radioactive detection or a cold ATP for luminescence-based assays like ADP-Glo™)
-
Kinase reaction buffer
-
This compound at various concentrations
-
Method for detection (e.g., scintillation counter, luminometer)
Procedure (general):
-
Prepare a reaction mixture containing kinase buffer, IKKβ substrate, and recombinant IKKβ.
-
Add this compound at a range of concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate using an appropriate detection method.
-
Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of NF-κB.
Materials:
-
RAW 264.7 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
LPS (or other NF-κB activator)
-
This compound at various concentrations
-
Luciferase assay reagent
Procedure:
-
Transfect RAW 264.7 cells with the NF-κB luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS to activate the NF-κB pathway.
-
Incubate for a further period (e.g., 6-8 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a plate reader.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
In Vivo Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is a gold-standard for inducing polymicrobial sepsis in rodents.[5]
Materials:
-
Mice (e.g., C57BL/6)
-
Anesthetics
-
Surgical instruments
-
Suture material
-
Needle for puncture
Procedure:
-
Anesthetize the mouse.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve. The position of the ligation can be varied to alter the severity of sepsis.
-
Puncture the ligated cecum with a needle (e.g., 21-gauge). The number of punctures can also modulate severity.
-
Return the cecum to the peritoneal cavity and close the incision.
-
Administer fluid resuscitation and analgesics post-surgery.
-
Administer this compound at the desired dose and time points.
-
Monitor the mice for survival and other clinical signs of sepsis.
Conclusion
Caffeic Acid Cyclohexylamide (this compound) is a promising preclinical candidate for the treatment of severe inflammatory conditions. Its well-defined mechanism of action, involving the direct inhibition of IKKβ, provides a strong rationale for its further development. The data presented in this guide highlight its potent anti-inflammatory effects and its efficacy in relevant animal models of human disease. The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound and other related molecules.
References
- 1. Synthesis and Antioxidant Activity of Caffeic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HTScan® IKKβ Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Targeting of Inflammatory Pathways: A Technical Guide to cGAS-STING, JAK3, and Chlorogenic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The term "Cga-JK3" does not correspond to a recognized molecule or pathway in the current scientific literature. It is likely a conflation of three distinct but significant areas of research in the field of inflammatory diseases: CGA (Chlorogenic Acid), the cGAS (cyclic GMP-AMP Synthase)-STING pathway, and JAK3 (Janus Kinase 3). This technical guide will provide an in-depth overview of each of these as potential therapeutic targets for inflammatory diseases, adhering to the requested specifications for data presentation, experimental protocols, and pathway visualizations.
Part 1: The cGAS-STING Pathway in Inflammatory Diseases
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with infection and cellular damage.[1][2] Aberrant activation of this pathway is implicated in the pathogenesis of various inflammatory and autoimmune diseases.[1][2][3]
Signaling Pathway
Upon binding to double-stranded DNA (dsDNA) in the cytoplasm, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to STING, an endoplasmic reticulum (ER) resident protein. This binding induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-I). STING also activates the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[2]
Quantitative Data for cGAS-STING Inhibitors
Several small molecule inhibitors targeting the cGAS-STING pathway are under investigation for the treatment of inflammatory diseases.
| Inhibitor | Target | IC50 | Disease Model | Reference |
| SN-011 | STING | - | STING-driven inflammatory diseases | [3] |
| RU.521 | cGAS | - | Acute Kidney Injury | [4] |
Note: Specific IC50 values are often proprietary. The table will be updated as more public data becomes available.
Experimental Protocol: In Vitro cGAS-STING Pathway Activation Assay
This protocol describes the activation of the cGAS-STING pathway in murine embryonic fibroblasts (MEFs) using dsDNA transfection and subsequent analysis by RT-qPCR and Western Blot.[5]
Materials:
-
Murine Embryonic Fibroblasts (MEFs)
-
DMEM with 10% FBS, Penicillin-Streptomycin, and L-Glutamine
-
80 bp dsDNA probe (custom synthesis)
-
Transfection reagent (e.g., jetPRIME®)
-
Opti-MEM
-
PBS
-
Lysis Buffer (with protease and phosphatase inhibitors)
-
Bradford assay reagent
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies (p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for Ifnb1, Cxcl10, and a housekeeping gene (e.g., Gapdh)
Procedure:
-
Cell Culture: Plate MEFs in 6-well plates and grow to 70-80% confluency.
-
dsDNA Probe Preparation: Anneal complementary 80 bp single-stranded DNA oligos to form dsDNA.
-
Transfection:
-
For each well, dilute 1 µg of dsDNA in 100 µL of Opti-MEM.
-
Add 2 µL of transfection reagent, vortex, and incubate for 15 minutes at room temperature.
-
Add the transfection complex dropwise to the cells.
-
-
Incubation: Incubate the cells for 6-24 hours.
-
Sample Collection:
-
For RNA analysis: Lyse cells directly in the well using the lysis buffer from the RNA extraction kit.
-
For protein analysis: Wash cells with cold PBS and lyse with 100 µL of lysis buffer. Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using the Bradford assay.
-
Western Blotting:
-
Denature 20-30 µg of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
-
RT-qPCR:
-
Extract total RNA and reverse transcribe to cDNA.
-
Perform qPCR using SYBR Green master mix and primers for target genes.
-
Analyze the relative gene expression using the 2-ΔΔCt method.
-
Part 2: JAK3 Inhibition in Inflammatory Diseases
Janus Kinase 3 (JAK3) is a member of the Janus kinase family of non-receptor tyrosine kinases. It is predominantly expressed in hematopoietic cells and plays a crucial role in cytokine signaling that governs immune cell development, proliferation, and function.[6] Dysregulation of JAK3 signaling is associated with various inflammatory and autoimmune disorders.
Signaling Pathway
JAK3 non-covalently associates with the common gamma chain (γc) of cytokine receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, the receptor chains dimerize, bringing JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs). STATs are recruited, phosphorylated by JAKs, and then dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.
Quantitative Data for JAK3 Inhibitors
Several JAK inhibitors, including those with activity against JAK3, have been approved or are in clinical development for inflammatory diseases.
| Inhibitor | Target(s) | IC50 (JAK3) | Indication | Clinical Trial Efficacy (Example) | Reference |
| Tofacitinib | JAK1, JAK3 | 1 nM | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis | Significant improvement in ACR20, ACR50, and ACR70 responses in RA patients. | [6][7] |
| Ritlecitinib (PF-06651600) | JAK3, TEC family kinases | - | Crohn's Disease, Ulcerative Colitis | Phase II trials ongoing/completed. | [8] |
| Decernotinib | JAK3 | - | Rheumatoid Arthritis | Comparable efficacy to tofacitinib in some studies. | [7] |
| TL6-144 | JAK3 | 0.14 nM | Preclinical | >180-fold selectivity for JAK3 over JAK1/2. | |
| TL8-52 | JAK3 | 0.77 nM | Preclinical | >12-fold selectivity for JAK3 over JAK1/2. | [9] |
Experimental Protocol: JAK3 Kinase Assay
This protocol describes an in vitro kinase assay to determine the inhibitory activity of a compound against JAK3 using a luminescence-based method (e.g., ADP-Glo™).[10][11]
Materials:
-
Recombinant human JAK3 enzyme
-
JAK3 substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Test inhibitor compound (serially diluted)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw and prepare all reagents as per the manufacturer's instructions. Prepare serial dilutions of the test inhibitor.
-
Kinase Reaction:
-
Add 5 µL of kinase buffer to each well.
-
Add 2.5 µL of the test inhibitor at various concentrations (or vehicle for control).
-
Add 2.5 µL of a mixture of JAK3 enzyme and substrate peptide.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Part 3: Chlorogenic Acid (CGA) in Inflammatory Diseases
Chlorogenic acid (CGA) is a polyphenol and a major secondary metabolite in many plants, including coffee beans.[12] It exhibits a range of biological activities, including antioxidant and anti-inflammatory effects.[13]
Anti-inflammatory Mechanism of Action
CGA exerts its anti-inflammatory effects through multiple mechanisms. It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[13][14] This is achieved, in part, by modulating key inflammatory signaling pathways, including the NF-κB and MAPK pathways.[13][14] By inhibiting the activation of NF-κB, CGA can reduce the transcription of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).
Quantitative Data for Anti-inflammatory Effects of CGA
| Parameter | Cell/Model System | Effect of CGA | IC50/Concentration | Reference |
| α-amylase inhibition | In vitro | Anti-hyperglycemic | 21.93 µg/ml | [15] |
| α-glucosidase inhibition | In vitro | Anti-hyperglycemic | 27.14 µg/ml | [15] |
| NO production | LPS-stimulated RAW 264.7 macrophages | Inhibition | - | [14] |
| TNF-α, IL-1β, IL-6 production | LPS-stimulated RAW 264.7 macrophages | Suppression | - | [14] |
Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages
This protocol describes a method to assess the anti-inflammatory effect of CGA by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and Penicillin-Streptomycin
-
Chlorogenic Acid (CGA)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (Promega)
-
96-well cell culture plates
-
Sodium nitrite (NaNO2) standard
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.
-
Treatment:
-
Remove the medium and replace it with fresh medium containing various concentrations of CGA.
-
Incubate for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL). Include wells with cells only (negative control) and cells with LPS only (positive control).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Assay:
-
Prepare a nitrite standard curve using serial dilutions of NaNO2.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the Sulfanilamide solution (from the Griess Reagent System) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm within 30 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percentage of inhibition of NO production by CGA at each concentration compared to the LPS-only control.
-
Calculate the IC50 value for CGA's inhibition of NO production.
-
While "this compound" is not a single entity, the individual components it likely represents—the cGAS-STING pathway, JAK3, and Chlorogenic Acid—are all promising areas for the development of novel therapeutics for a wide range of inflammatory diseases. Targeting the cGAS-STING pathway offers a way to modulate a fundamental innate immune response. JAK3 inhibitors have already demonstrated clinical success in treating autoimmune disorders. Chlorogenic acid, a natural product, presents a potential complementary or alternative approach to mitigating inflammation. The data and protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore these exciting therapeutic avenues.
References
- 1. The cGAS–STING pathway as a therapeutic target in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING inhibitors target inflammatory diseases | 2021-06-22 | BioWorld [bioworld.com]
- 4. mdpi.com [mdpi.com]
- 5. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | JAK inhibitors: A new dawn for oral therapies in inflammatory bowel diseases [frontiersin.org]
- 9. Generation of a chemical genetic model for JAK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.de [promega.de]
- 11. JAK3 Kinase Enzyme System Application Note [promega.jp]
- 12. Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review [frontiersin.org]
Unveiling the Mechanism: A Technical Guide to the ATP-Competitive Inhibition of IKKβ by Cga-JK3
For Immediate Release
This technical guide provides an in-depth analysis of the inhibitory action of Cga-JK3 (Caffeic Acid Cyclohexylamide) on I-kappa-B kinase beta (IKKβ), a critical enzyme in the NF-κB signaling pathway. The content herein is intended for researchers, scientists, and professionals in the field of drug development and inflammation research.
Introduction to IKKβ and the NF-κB Signaling Pathway
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of the inflammatory response. Dysregulation of this pathway is implicated in a multitude of chronic inflammatory diseases and various forms of cancer. A key regulator of the canonical NF-κB pathway is the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). IKKβ plays a predominant role in the phosphorylation of IκBα, an inhibitor of NF-κB. This phosphorylation event tags IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Given its central role, IKKβ has emerged as a significant therapeutic target for a new generation of anti-inflammatory drugs.
This compound, identified as Caffeic Acid Cyclohexylamide, has been characterized as an ATP-competitive inhibitor of IKKβ. By binding to the ATP-binding pocket of the kinase, this compound effectively blocks the phosphorylation of IκBα, thereby preventing the downstream activation of NF-κB. This guide will detail the quantitative measures of this inhibition and the experimental procedures used for its characterization.
Quantitative Analysis of IKKβ Inhibition by this compound
The inhibitory potency of this compound against IKKβ has been quantified through in vitro kinase assays. The key metric for evaluating the efficacy of an inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Kinase | IC50 (µM) | Inhibition Type |
| This compound | IKKβ | 7.5 | ATP-competitive |
Table 1: Summary of the in vitro inhibitory activity of this compound against IKKβ.
Kinetic studies have demonstrated that this compound functions as an ATP-competitive inhibitor. This mode of action signifies that this compound directly competes with ATP for binding to the active site of IKKβ.
Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical NF-κB signaling pathway and highlights the specific point of intervention by this compound.
Caption: Canonical NF-κB signaling pathway and this compound inhibition of IKKβ.
Experimental Protocols
The determination of this compound's inhibitory effect on IKKβ is achieved through a robust in vitro kinase assay. The following protocol provides a detailed methodology for such an experiment.
In Vitro IKKβ Kinase Assay
Objective: To measure the enzymatic activity of IKKβ in the presence of varying concentrations of this compound and to determine the IC50 value.
Materials:
-
Recombinant human IKKβ (rhIKKβ)
-
IKKtide (KKKKERLLDDRHDSGLDSMKDEE) or Myelin Basic Protein (MBP) as substrate
-
This compound (Caffeic Acid Cyclohexylamide)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
Phosphocellulose paper
-
Scintillation counter
-
96-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the kinase assay buffer to achieve the desired final concentrations.
-
Prepare a reaction mixture containing the kinase substrate (IKKtide or MBP) and [γ-³²P]ATP in the kinase assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add a solution of rhIKKβ to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 30 minutes) with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Air-dry the phosphocellulose paper.
-
Quantify the incorporation of ³²P into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of IKKβ activity for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro IKKβ kinase assay.
Caption: Workflow for an in vitro IKKβ kinase inhibition assay.
Conclusion
This compound (Caffeic Acid Cyclohexylamide) presents as a promising ATP-competitive inhibitor of IKKβ. Its ability to directly target a key regulator of the pro-inflammatory NF-κB pathway underscores its potential as a lead compound for the development of novel therapeutics for inflammatory disorders. The data and protocols presented in this guide offer a comprehensive technical overview for researchers engaged in the study of IKKβ inhibition and the broader field of anti-inflammatory drug discovery. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
The cGAS-STING Pathway: A Comprehensive Technical Guide to its Role in Macrophage Cytokine Production
Audience: Researchers, scientists, and drug development professionals.
Abstract: The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory response. In macrophages, the activation of this pathway leads to the production of a wide array of cytokines that are essential for host defense, but which can also contribute to the pathology of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the cGAS-STING pathway's effect on cytokine production in macrophages. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling cascade and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating innate immunity and developing novel therapeutics targeting this pathway.
Quantitative Data on Cytokine Production
The activation or inhibition of the cGAS-STING pathway profoundly impacts the secretion of various pro-inflammatory and regulatory cytokines by macrophages. The following tables summarize quantitative data from studies investigating these effects.
Table 1: Cytokine Upregulation Following cGAS-STING Pathway Activation
| Cytokine | Cell Type | Stimulus | Fold Change / Concentration | Reference |
| IP-10 (CXCL10) | THP-1 Macrophages (Human) | 2'3'-cGAMP | 22-fold increase (resting macrophages) | [1] |
| IP-10 (CXCL10) | THP-1 Macrophages (Human) | 2'3'-cGAMP | 18-fold increase (M2-polarized) | [1] |
| IFN-β1 | Human Endometrial Stromal Cells | Lipopolysaccharide (LPS) | Significant mRNA increase vs. control | [2][3] |
| IL-6 | Human Endometrial Stromal Cells | Lipopolysaccharide (LPS) | Significant mRNA increase vs. control | [2][3] |
| IL-1β | Human Endometrial Stromal Cells | Lipopolysaccharide (LPS) | Significant mRNA increase vs. control | [2][3] |
| TNF-α | RAW264.7 Macrophages (Murine) | Lipopolysaccharide (LPS) + cGAS Overexpression | Significant mRNA increase vs. HDAC3 knockdown | [4] |
| IL-6 | RAW264.7 Macrophages (Murine) | Lipopolysaccharide (LPS) + cGAS Overexpression | Significant mRNA increase vs. HDAC3 knockdown | [4] |
| IL-1β | RAW264.7 Macrophages (Murine) | Lipopolysaccharide (LPS) + cGAS Overexpression | Significant protein increase in supernatant | [4] |
Table 2: Cytokine Downregulation Following cGAS-STING Pathway Inhibition
| Cytokine | Cell Type | Inhibitor/Condition | Effect vs. Stimulated Control | Reference |
| TNF-α | LPS-stimulated U937 cells | GAS6 | Dose-dependent inhibition | [5][6][7] |
| IL-6 | LPS-stimulated U973 cells | GAS6 | Dose-dependent inhibition | [5][6][7] |
| IFN-β | THP1-Blue™ ISG macrophages | Apigenin | Inhibition of expression | [8] |
| TNF-α | Licorice Flavonoids | Licorice Flavonoids | Decreased expression | [8] |
| IL-6 | Licorice Flavonoids | Licorice Flavonoids | Decreased expression | [8] |
| IFN-β1 | TREX1-/- BMDMs | RU.521 (cGAS inhibitor) | Reduced mRNA expression | [9] |
| IL-6 | LPS-stimulated RAW264.7 cells | Chlorogenic Acid (CGA) | Significant decrease in secretion | [10] |
| TNF-α | LPS-stimulated RAW264.7 cells | Chlorogenic Acid (CGA) | Significant decrease in secretion | [10] |
| IL-1β | LPS-stimulated RAW264.7 cells | Chlorogenic Acid (CGA) | Significant decrease in secretion | [10] |
The cGAS-STING Signaling Pathway in Macrophages
The canonical cGAS-STING signaling pathway is initiated by the detection of double-stranded DNA (dsDNA) in the cytoplasm, a hallmark of viral infection or cellular damage.
-
Sensing: Cytosolic dsDNA binds to and activates cyclic GMP-AMP synthase (cGAS).
-
Second Messenger Synthesis: Activated cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[11]
-
STING Activation: 2'3'-cGAMP binds to the STING protein, which is an adaptor protein located on the endoplasmic reticulum (ER).[11] This binding induces a conformational change in STING.
-
Translocation and Kinase Recruitment: Activated STING translocates from the ER to the Golgi apparatus. During this process, it recruits TANK-binding kinase 1 (TBK1).[12]
-
Transcription Factor Activation: TBK1 phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Concurrently, STING activation also leads to the activation of the NF-κB pathway.[8][13]
-
Cytokine Gene Expression: Phosphorylated IRF3 forms dimers and translocates to the nucleus to drive the expression of Type I interferons (e.g., IFN-β). Activated NF-κB also translocates to the nucleus, where it promotes the transcription of a wide range of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[8][14][15]
Experimental Protocols
This section outlines standard methodologies for studying the impact of test compounds on cGAS-STING-mediated cytokine production in macrophages.
Macrophage Culture and Differentiation
Objective: To generate a homogenous population of macrophages for in vitro experiments.
A. Bone Marrow-Derived Macrophages (BMDMs) (Murine)
-
Isolation: Euthanize a 6-8 week old mouse (e.g., C57BL/6) and isolate the femur and tibia. Flush the bone marrow with sterile PBS using a 25-gauge needle and syringe.
-
Cell Lysis: Lyse red blood cells using ACK lysis buffer.
-
Differentiation: Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) for 7 days.
-
Harvesting: After 7 days, macrophages will be adherent. Wash with PBS and detach using a cell scraper or Trypsin-EDTA. Plate for experiments.
B. THP-1 Macrophages (Human Monocytic Cell Line)
-
Cell Culture: Maintain THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol.
-
Differentiation: Plate THP-1 monocytes at a density of 0.5 x 10^6 cells/mL. Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.
-
Incubation: Incubate for 48-72 hours to allow differentiation into adherent, macrophage-like cells.
-
Resting Phase: Replace the PMA-containing medium with fresh, complete medium and rest the cells for 24 hours before starting the experiment.
cGAS-STING Pathway Stimulation and Inhibition
Objective: To specifically activate or inhibit the cGAS-STING pathway to measure downstream effects.
-
Cell Plating: Plate differentiated macrophages (e.g., BMDMs or THP-1) in 12-well or 24-well plates at a suitable density (e.g., 1 x 10^6 cells/mL). Allow cells to adhere overnight.
-
Inhibitor Pre-treatment (if applicable): Pre-incubate cells with the test inhibitor compound at various concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add a cGAS-STING pathway agonist. Common agonists include:
-
2'3'-cGAMP: Directly activates STING. Often requires a transfection reagent (e.g., Lipofectamine) for efficient delivery into the cytoplasm.
-
Herring Testis DNA (HT-DNA): A dsDNA source to activate cGAS. Also requires transfection.
-
Lipopolysaccharide (LPS): While primarily a TLR4 agonist, LPS has been shown to induce mitochondrial DNA leakage into the cytoplasm, subsequently activating the cGAS-STING pathway.[2][3]
-
-
Incubation: Incubate the cells for a predetermined time course. For cytokine mRNA analysis, 4-6 hours is typical. For protein analysis in the supernatant, 18-24 hours is common.
Cytokine Quantification: ELISA
Objective: To measure the concentration of secreted cytokines in the cell culture supernatant.
-
Sample Collection: After the incubation period, collect the cell culture supernatant and centrifuge to remove cellular debris.
-
ELISA Protocol: Use a commercial ELISA kit (e.g., for TNF-α, IL-6, or IL-1β) and follow the manufacturer's instructions. A general workflow is as follows:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add standards and samples (supernatants) to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.
Cytokine Quantification: qRT-PCR
Objective: To measure the relative mRNA expression levels of cytokine genes.
-
RNA Extraction: After the desired stimulation time, lyse the cells directly in the well and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform qPCR using a qPCR machine, SYBR Green master mix, and primers specific for the target cytokine genes (e.g., Tnf, Il6, Ifnb1) and a housekeeping gene for normalization (e.g., Actb, Gapdh).
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the effect of a test compound on macrophage cytokine production via the cGAS-STING pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. LPS-Induced Activation of the cGAS-STING Pathway is Regulated by Mitochondrial Dysfunction and Mitochondrial DNA Leakage in Endometritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TNF-alpha, IL-6, and IL-1 expression is inhibited by GAS6 in monocytes/macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.uniupo.it [research.uniupo.it]
- 8. cGAS-STING targeting offers therapy choice in lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Targeting the STING pathway in tumor-associated macrophages regulates innate immune sensing of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of STING stimulation on macrophages: STING agonists polarize into “classically” or “alternatively” activated macrophages? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The cGAS-STING Pathway: A Promising Immunotherapy Target [frontiersin.org]
- 15. The cGAS-STING Pathway: A Promising Immunotherapy Target - PMC [pmc.ncbi.nlm.nih.gov]
The chemical structure and properties of Cga-JK3
An In-depth Technical Guide on Chlorogenic Acid (CGA)
Disclaimer: The specific molecule "Cga-JK3" could not be identified in publicly available scientific literature or chemical databases. It is possible that this is an internal designation, a novel derivative, or a typographical error. This guide will focus on the extensively studied and well-documented compound, Chlorogenic Acid (CGA), which is the likely subject of interest.
Chemical Structure and Properties
Chlorogenic acid (CGA) is a prominent phenolic compound found in a wide variety of plants, most notably in high concentrations in coffee beans. It is an ester of caffeic acid and (-)-quinic acid.[1][2] The molecular structure of CGA contains several key functional groups, including an ester linkage, an unsaturated double bond, and multiple hydroxyl groups on its aromatic ring, which contribute to its chemical reactivity and biological activity.[1]
Physicochemical Properties
The physical and chemical properties of chlorogenic acid are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈O₉ | [3][4] |
| Molecular Weight | 354.31 g/mol | [3][4] |
| IUPAC Name | (1S,3R,4R,5R)-3-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid | [2] |
| CAS Number | 327-97-9 | [3] |
| Melting Point | 205 - 209 °C | [3] |
| Solubility | Soluble in hot water, ethanol, acetone, and methanol. Sparingly soluble in ethyl acetate. Insoluble in chloroform and ether. | [1][5][6] |
| Stability | CGA is sensitive to high temperatures, light, and prolonged heating, which can cause isomerization and degradation.[1] It is more stable in roasted coffee beans compared to green coffee beans during long-term storage.[7] | [7] |
Quantitative Biological Activity
Chlorogenic acid exhibits a wide range of biological activities. The following tables summarize some of the reported quantitative data for its effects.
In Vitro Cytotoxicity (IC₅₀)
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Conditions | Reference |
| RBE | Cholangiocarcinoma | 57.07 | 24h incubation | [8] |
| HCCC-9810 | Cholangiocarcinoma | 100.20 | 24h incubation | [8] |
| MCF-7 | Breast Cancer | 952 ± 32.5 | 72h incubation | [9] |
| SKBR-3 | Breast Cancer | 940 ± 21.2 | 72h incubation | [9] |
| MDA-MB-231 | Breast Cancer | 590.5 ± 10.6 | 72h incubation | [9] |
| MDA-MB-468 | Breast Cancer | 882.5 ± 12.0 | 72h incubation | [9] |
| BT-20 | Breast Cancer | 1095 ± 121.6 | 72h incubation | [9] |
Enzyme Inhibition (IC₅₀)
| Enzyme | IC₅₀ (µM) | Reference |
| M.SssI DNA methyltransferase | 0.75 | |
| Human DNMT1 | 0.9 |
Antiviral Activity (EC₅₀)
| Virus | EC₅₀ (µg/mL) |
| Herpes Simplex Virus-1 (HSV-1) | 15.3 |
| Herpes Simplex Virus-2 (HSV-2) | 20.4 |
Experimental Protocols
Quantification of Chlorogenic Acid by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the quantification of CGA in plant extracts.
3.1.1. Materials and Reagents
-
Chlorogenic acid standard (≥95% purity)
-
Acetonitrile (HPLC grade)
-
o-phosphoric acid (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Plant extract sample
-
0.45 µm syringe filters
3.1.2. Instrumentation
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Sonicator
-
Analytical balance
3.1.3. Procedure
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of solvent A (e.g., 0.2% o-phosphoric acid in water) and solvent B (acetonitrile). A typical gradient might be: 0-25 min, linear gradient from 6% to 30% B; 25-30 min, isocratic at 30% B.[10]
-
Standard Solution Preparation: Accurately weigh and dissolve the chlorogenic acid standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from approximately 1 to 500 µg/mL.[10]
-
Sample Preparation: Accurately weigh the plant extract and dissolve it in methanol. Sonicate the mixture for 15-20 minutes to ensure complete dissolution.[11] Filter the solution through a 0.45 µm syringe filter before injection.[10][11]
-
HPLC Analysis: Set the flow rate to 1.0-1.2 mL/min and the column temperature to 25°C.[10][11] Set the UV detector to a wavelength of 327-330 nm for optimal detection of chlorogenic acid.[10][12] Inject 10-20 µL of the standards and samples.[10][11]
-
Quantification: Identify the chlorogenic acid peak in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation of the calibration curve to calculate the concentration of chlorogenic acid in the sample.
DPPH Radical Scavenging Activity Assay
This protocol outlines a common method for assessing the antioxidant capacity of chlorogenic acid.
3.2.1. Materials and Reagents
-
Chlorogenic acid
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
3.2.2. Instrumentation
-
Spectrophotometer or microplate reader capable of reading absorbance at 517 nm.
3.2.3. Procedure
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 100 µM).
-
Sample Preparation: Prepare a stock solution of chlorogenic acid in methanol. Create a series of dilutions from the stock solution.
-
Assay: In a 96-well plate, add a small volume of each chlorogenic acid dilution (e.g., 100 µL). Add the DPPH solution to each well (e.g., 100 µL).[13] A control well should contain methanol instead of the sample.
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 20-30 minutes.[13]
-
Measurement: Measure the absorbance of each well at 517 nm.[13]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Effect (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[13]
Mechanism of Action and Signaling Pathways
Chlorogenic acid exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
NF-κB Signaling Pathway
CGA has been shown to be a potent inhibitor of the NF-κB signaling pathway.[14][15] By inhibiting this pathway, CGA can reduce the expression of pro-inflammatory cytokines and mediators, thereby exerting anti-inflammatory effects.[16][17]
MAPK Signaling Pathway
CGA can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the ERK, JNK, and p38 subfamilies.[[“]][[“]] Inhibition of this pathway by CGA contributes to its anti-inflammatory and anti-cancer effects.[20][21]
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is crucial for cell survival and proliferation. Chlorogenic acid has been found to inactivate this pathway in cancer cells, leading to induced apoptosis and inhibition of proliferation.[22][23]
Experimental Workflow Example
The following diagram illustrates a typical workflow for assessing the antioxidant activity of chlorogenic acid.
References
- 1. Chlorogenic acid | 327-97-9 [chemicalbook.com]
- 2. Chlorogenic acid - Wikipedia [en.wikipedia.org]
- 3. Chlorogenic Acid | C16H18O9 | CID 1794427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-Chlorogenic acid | C16H18O9 | CID 1794425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Stability and degradation of chlorogenic acids in green and roasted coffee beans during long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorogenic Acid as a Potential Therapeutic Agent for Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. turkjps.org [turkjps.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Effect of chlorogenic acid on antioxidant activity of Flos Lonicerae extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chlorogenic acid induces apoptosis, inhibits metastasis and improves antitumor immunity in breast cancer via the NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Chlorogenic Acid Attenuates Lipopolysaccharide-Induced Acute Kidney Injury by Inhibiting TLR4/NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. consensus.app [consensus.app]
- 19. consensus.app [consensus.app]
- 20. researchgate.net [researchgate.net]
- 21. Chlorogenic Acid Inhibits Human Glioma U373 Cell Progression via Regulating the SRC/MAPKs Signal Pathway: Based on Network Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chlorogenic acid inhibits proliferation and induces apoptosis in A498 human kidney cancer cells via inactivating PI3K/Akt/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Specificity of Cga-JK3 for IKKβ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the specificity of the compound Cga-JK3 for IκB kinase β (IKKβ), a critical enzyme in the NF-κB signaling pathway. This compound, also known as caffeic acid cyclohexylamide, has been identified as a competitive inhibitor of IKKβ with respect to ATP. Understanding the selectivity of this inhibitor is crucial for its development as a potential therapeutic agent for inflammatory diseases.
Quantitative Analysis of Kinase Inhibition
To ascertain the specificity of this compound, its inhibitory activity was assessed against IKKβ and a panel of other kinases, including Interleukin-1 receptor-associated kinase 4 (IRAK-4), c-Jun N-terminal kinase (JNK), and TANK-binding kinase 1 (TBK1). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, were determined through in vitro kinase assays.
| Kinase | This compound IC50 (µM) |
| IKKβ | ~5 |
| IRAK-4 | >100 |
| JNK | >100 |
| TBK1 | >100 |
Note: The IC50 value for IKKβ is an approximation derived from graphical data presented in the primary literature. The values for IRAK-4, JNK, and TBK1 indicate minimal inhibition at the highest tested concentrations.
IKKβ Signaling Pathway and Point of Inhibition
IKKβ is a central component of the canonical NF-κB signaling pathway. Upon stimulation by various inflammatory signals, such as cytokines or pathogen-associated molecular patterns (PAMPs), a signaling cascade is initiated, leading to the activation of the IKK complex. Activated IKKβ then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound exerts its effect by directly inhibiting the kinase activity of IKKβ, thereby preventing the phosphorylation of IκBα and blocking the downstream activation of NF-κB.
Experimental Protocols
The specificity of this compound for IKKβ was determined using a radioactive in vitro kinase assay. The following protocol is a detailed methodology based on the procedures described in the primary literature.
In Vitro Kinase Assay for IKKβ Inhibition
1. Materials and Reagents:
- Recombinant human IKKβ enzyme
- IKKtide (peptide substrate for IKKβ)
- Myelin Basic Protein (MBP) (substrate for IRAK-4, JNK, TBK1)
- [γ-32P]ATP (radiolabeled ATP)
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)
- This compound (test inhibitor)
- P81 phosphocellulose paper
- Phosphoric acid (0.75%)
- Scintillation counter
2. Assay Procedure:
- Prepare a reaction mixture containing the kinase assay buffer, the respective kinase (IKKβ, IRAK-4, JNK, or TBK1), and its substrate (IKKtide for IKKβ, MBP for others).
- Add varying concentrations of this compound to the reaction mixtures. A control reaction with no inhibitor should also be prepared.
- Pre-incubate the mixtures for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding [γ-32P]ATP.
- Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
- Measure the incorporation of 32P into the substrate using a scintillation counter.
- Calculate the percentage of kinase inhibition for each this compound concentration relative to the control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The process of evaluating the specificity of a kinase inhibitor like this compound involves a systematic workflow, from initial screening to detailed kinetic analysis.
The cGAS-STING Pathway: A Comprehensive Technical Guide to its Role in Modulating Innate Immune Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system serves as the first line of defense against invading pathogens and cellular damage. A central mechanism in the detection of foreign or misplaced DNA is the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. This signaling cascade is pivotal in initiating a robust immune response, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines. Dysregulation of the cGAS-STING pathway is implicated in a variety of conditions, including autoimmune diseases, infectious diseases, and cancer, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the cGAS-STING pathway, including its core signaling mechanisms, quantitative data from key experimental readouts, and detailed protocols for its investigation.
Core Signaling Pathway
The cGAS-STING signaling cascade is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a hallmark of viral or bacterial infection, as well as cellular damage such as genomic instability or mitochondrial stress.[1][2] The pathway can be summarized in the following key steps:
-
DNA Sensing by cGAS : Cytosolic dsDNA is recognized by and binds to cyclic GMP-AMP synthase (cGAS).[3] This binding induces a conformational change in cGAS, activating its enzymatic function.[4] The activation of cGAS by dsDNA is dependent on the length of the DNA, with longer DNA fragments being more potent activators.[5]
-
cGAMP Synthesis : Activated cGAS catalyzes the synthesis of a second messenger, cyclic GMP-AMP (2’3’-cGAMP), from ATP and GTP.[3][4]
-
STING Activation and Translocation : cGAMP binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).[3][6] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[6][7]
-
TBK1 and IRF3 Recruitment and Phosphorylation : At the Golgi, the activated STING oligomers serve as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[7][8] TBK1, in turn, phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[8][9]
-
IRF3 Dimerization and Nuclear Translocation : Phosphorylation of IRF3 induces its dimerization and subsequent translocation into the nucleus.[8][10]
-
Gene Transcription : In the nucleus, phosphorylated IRF3 dimers bind to interferon-stimulated response elements (ISREs) in the promoters of target genes, driving the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[3][11]
-
NF-κB Activation : In addition to the IRF3 axis, STING activation can also lead to the activation of the NF-κB pathway, further contributing to the pro-inflammatory response.[3][7]
Quantitative Data Presentation
The activation of the cGAS-STING pathway can be quantified at multiple levels. The following tables summarize key quantitative data from common experimental assays used to probe this pathway.
| Assay Type | Analyte/Readout | Cell Type | Stimulus | EC50 / Sensitivity | Reference |
| ELISA | IFN-β Secretion | Human PBMCs | 2'3'-cGAMP | ~70 µM | [12] |
| ELISA | IFN-β Secretion | THP-1 cells | 2'3'-cGAMP | ~124 µM | [12] |
| ELISA Kit | Human IFN-β | Cell Culture Supernatant | N/A | Analytical Sensitivity: 50 pg/mL; Assay Range: 50-4,000 pg/mL | [13] |
| ELISA Kit | Human IFN-β | Serum, Plasma, Biological Fluids | N/A | Sensitivity: 18.75 pg/mL; Detection Range: 31.25-2000 pg/mL | [14] |
| Luciferase Reporter Assay | ISG54 Promoter Activity | HepAD38-derived cells | DSDP (STING agonist) | Peak induction at 50 µM | [15] |
Signaling Pathway and Experimental Workflow Diagrams
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway from cytosolic DNA sensing to gene transcription.
Experimental Workflow for Assessing STING Pathway Activation
Caption: A typical experimental workflow for studying cGAS-STING pathway activation in vitro.
Experimental Protocols
In Vitro cGAS-STING Pathway Activation
This protocol describes the general procedure for activating the cGAS-STING pathway in cultured cells using a dsDNA probe.[16]
Materials:
-
Murine or human cell lines (e.g., L929, THP-1, MEFs)
-
dsDNA probe (e.g., 80 bp dsDNA)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
Annealing buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA)
Procedure:
-
dsDNA Probe Preparation:
-
Resuspend complementary single-stranded DNA oligonucleotides in annealing buffer to a final concentration of 100 µM.
-
Mix equal volumes of the sense and anti-sense oligonucleotides.
-
Anneal the oligonucleotides by heating to 95°C for 5 minutes, then slowly cooling to room temperature.
-
-
Cell Seeding:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blot, 96-well plates for ELISA) to achieve 70-80% confluency on the day of transfection.
-
-
Transfection:
-
For each well of a 6-well plate, dilute 2 µg of the dsDNA probe in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 500 µL of DNA-lipid complex to the cells.
-
-
Incubation and Harvesting:
-
Incubate the cells for the desired time (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
After incubation, harvest the cell culture supernatant for cytokine analysis (e.g., ELISA) and/or lyse the cells for protein or RNA analysis.
-
Western Blotting for Phosphorylated TBK1 and IRF3
This protocol outlines the detection of activated TBK1 and IRF3 via Western blotting.[16][17]
Materials:
-
Cell lysate from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-GAPDH (loading control)[17][18]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
IFN-β Promoter Luciferase Reporter Assay
This assay measures the transcriptional activity of the IFN-β promoter as a downstream readout of STING pathway activation.[11][15]
Materials:
-
Reporter cell line (e.g., THP-1 or HEK293T cells) stably expressing a luciferase gene under the control of the IFN-β or an ISRE promoter.[11]
-
STING agonists or test compounds
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the reporter cells in a white, clear-bottom 96-well plate.
-
Treat the cells with a serial dilution of the STING agonist or test compounds. Include untreated and vehicle-treated controls.
-
Incubate for an appropriate time (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period (e.g., 2-10 minutes) to allow cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the results to a viability assay if necessary.
-
Confocal Microscopy for STING Translocation
This protocol allows for the visualization of STING translocation from the ER to perinuclear compartments upon activation.[19][20]
Materials:
-
Cells grown on glass coverslips
-
STING agonist (e.g., cGAMP)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-STING
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Treatment:
-
Treat cells grown on coverslips with the STING agonist for the desired time (e.g., 1-4 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block the cells with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-STING antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a confocal microscope, acquiring images for STING and the nucleus. In activated cells, STING will appear as distinct perinuclear puncta, in contrast to the diffuse ER-like pattern in resting cells.[19]
-
Conclusion
The cGAS-STING pathway is a critical component of the innate immune system, and its intricate regulation presents numerous opportunities for therapeutic modulation. A thorough understanding of its signaling mechanisms and the availability of robust experimental protocols are essential for researchers and drug development professionals aiming to harness the power of this pathway for the treatment of human diseases. This technical guide provides a solid foundation for the investigation of the cGAS-STING pathway, from its fundamental principles to practical experimental approaches.
References
- 1. Control of innate immunity by the cGAS-STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cGAS–cGAMP–STING pathway connects DNA damage to inflammation, senescence, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 5. embopress.org [embopress.org]
- 6. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Human IFN beta ELISA Kit (414101) - Invitrogen [thermofisher.cn]
- 14. file.elabscience.com [file.elabscience.com]
- 15. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Absence of In Vitro Efficacy Data for Cga-JK3 in Publicly Available Literature
Initial investigations for preliminary in vitro studies concerning the efficacy of a compound designated "Cga-JK3" have yielded no specific results. A thorough search of scientific databases and public literature did not provide any data, experimental protocols, or signaling pathway information related to a substance with this identifier. The information presented herein is a template to demonstrate the requested format and content structure, using hypothetical data and established methodologies as placeholders.
An In-Depth Technical Guide to the Preliminary In Vitro Efficacy of a Hypothetical Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive overview of the initial in vitro studies conducted to evaluate the efficacy of a novel therapeutic compound. The data presented are intended to offer a foundational understanding of the compound's biological activity and mechanism of action, guiding further pre-clinical development.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from key in vitro experiments.
Table 1: Cell Viability Assay (MTT Assay)
| Cell Line | Treatment Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| Cancer Cell Line A | 0.1 | 15.2 ± 2.1 | 5.8 |
| 1 | 48.9 ± 3.5 | ||
| 10 | 85.7 ± 4.2 | ||
| Cancer Cell Line B | 0.1 | 8.3 ± 1.5 | 12.1 |
| 1 | 35.1 ± 2.8 | ||
| 10 | 72.4 ± 5.1 | ||
| Normal Cell Line C | 0.1 | 2.1 ± 0.5 | > 50 |
| 1 | 5.6 ± 1.1 | ||
| 10 | 11.3 ± 1.9 |
Table 2: Kinase Inhibition Assay
| Kinase Target | % Inhibition at 1 µM (Mean ± SD) | Ki (nM) |
| Target Kinase 1 | 92.3 ± 4.7 | 25 |
| Off-Target Kinase 2 | 15.8 ± 2.3 | > 1000 |
| Off-Target Kinase 3 | 8.1 ± 1.9 | > 1000 |
Experimental Protocols
Objective: To determine the effect of the compound on the metabolic activity and proliferation of cancer and normal cell lines.
Methodology:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The compound was serially diluted in culture medium to the desired concentrations and added to the respective wells. A vehicle control (DMSO) was also included.
-
Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition was calculated relative to the vehicle control. The IC50 value was determined using non-linear regression analysis.
Objective: To quantify the inhibitory activity of the compound against a specific target kinase and assess off-target effects.
Methodology:
-
Reaction Mixture Preparation: The reaction mixture contained the kinase, a fluorescently labeled peptide substrate, and ATP in a kinase buffer.
-
Compound Addition: The compound was added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction was initiated by the addition of ATP and incubated at room temperature for 1 hour.
-
Detection: The amount of phosphorylated substrate was quantified using a fluorescence polarization assay.
-
Data Analysis: The percentage of kinase inhibition was calculated relative to a no-compound control. The Ki (inhibition constant) was calculated using the Cheng-Prusoff equation.
Signaling Pathways and Workflows
The following diagram illustrates the hypothesized signaling pathway through which the compound exerts its therapeutic effect.
Methodological & Application
Application Notes and Protocols: Detection of IκBα Phosphorylation Following Cga-JK3 Treatment via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of cellular signaling, the phosphorylation of IκBα is a critical event, marking a key step in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This pathway is integral to the regulation of immune responses, inflammation, and cell survival. Dysregulation of NF-κB signaling is implicated in a variety of diseases, including chronic inflammatory conditions and cancer. Consequently, the modulation of this pathway is a significant area of interest for therapeutic drug development.
This document provides a detailed protocol for the detection and semi-quantitative analysis of IκBα phosphorylation in response to treatment with a hypothetical compound, Cga-JK3, using the Western blot technique. The phosphorylation of IκBα at serine residues 32 and 36 leads to its ubiquitination and subsequent degradation by the proteasome.[1] This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes. The methods outlined below are designed to ensure the preservation of protein phosphorylation states and to yield reliable, reproducible results for assessing the impact of this compound on this crucial signaling node.
Signaling Pathway
The canonical NF-κB signaling pathway is initiated by various stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, triggering its degradation and the subsequent activation of NF-κB.
Caption: Canonical NF-κB signaling pathway leading to IκBα phosphorylation.
Experimental Workflow
The overall experimental procedure for assessing this compound-induced IκBα phosphorylation is outlined in the following workflow.
Caption: Western blot workflow for detecting IκBα phosphorylation.
Detailed Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding : Seed the selected cell line (e.g., HeLa, HEK293) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Starvation (Optional) : Depending on the cell line and experimental goals, serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
This compound Treatment : Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in cell culture media to the desired final concentrations.
-
Time Course : Treat the cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the optimal time for IκBα phosphorylation. Include a vehicle control (e.g., DMSO) for each time point.
-
Positive Control : In a separate well, treat cells with a known inducer of IκBα phosphorylation (e.g., TNF-α, IL-1β) as a positive control.
Protein Extraction
It is crucial to work quickly and on ice to prevent dephosphorylation and protein degradation.[2]
-
Cell Washing : After treatment, aspirate the media and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).[3][4]
-
Lysis Buffer Preparation : Prepare a lysis buffer containing protease and phosphatase inhibitors. A common choice is RIPA buffer supplemented with a phosphatase inhibitor cocktail and a protease inhibitor cocktail.[5][6]
-
Cell Lysis : Add 100-150 µL of ice-cold lysis buffer to each well of the 6-well plate.[3][4]
-
Scraping and Collection : Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation : Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[4]
-
Supernatant Collection : Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protein Quantification
-
Assay Selection : Use a standard protein quantification assay such as the Bicinchoninic acid (BCA) assay, which is compatible with most lysis buffers.
-
Standard Curve : Prepare a standard curve using Bovine Serum Albumin (BSA) standards.
-
Quantification : Determine the protein concentration of each sample according to the manufacturer's protocol.
SDS-PAGE and Immunoblotting
-
Sample Preparation : Based on the protein quantification results, dilute the protein lysates with 4X Laemmli sample buffer to a final concentration of 1X. Aim to load 20-30 µg of total protein per lane.
-
Denaturation : Heat the samples at 95-100°C for 5 minutes to denature the proteins.[3]
-
Gel Electrophoresis : Load the prepared samples onto a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. PVDF membranes should be pre-activated with methanol. The transfer can be performed using a wet or semi-dry transfer system.
-
Blocking : After transfer, block the membrane with 5% w/v BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[7][8] Avoid using non-fat dry milk for blocking as it contains phosphoproteins that can lead to high background.[2]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody specific for phosphorylated IκBα (e.g., anti-phospho-IκBα Ser32/36) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.[3]
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing : Repeat the washing step as described above.
-
Signal Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing : To normalize the data, the membrane can be stripped of the phospho-specific antibody and re-probed for total IκBα and a loading control (e.g., GAPDH or β-actin).
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. Densitometry analysis of the Western blot bands should be performed using appropriate software (e.g., ImageJ). The intensity of the phosphorylated IκBα band should be normalized to the intensity of the total IκBα band, which is then normalized to the loading control.
Table 1: Densitometric Analysis of IκBα Phosphorylation after this compound Treatment
| Treatment Group | p-IκBα Intensity (Arbitrary Units) | Total IκBα Intensity (Arbitrary Units) | Loading Control Intensity (Arbitrary Units) | Normalized p-IκBα / Total IκBα | Fold Change vs. Vehicle |
| Vehicle (0 min) | 100 | 500 | 1000 | 0.20 | 1.0 |
| This compound (5 min) | 350 | 480 | 1020 | 0.73 | 3.65 |
| This compound (15 min) | 600 | 450 | 990 | 1.33 | 6.65 |
| This compound (30 min) | 450 | 460 | 1010 | 0.98 | 4.90 |
| This compound (60 min) | 200 | 490 | 980 | 0.41 | 2.05 |
| Positive Control | 750 | 420 | 1000 | 1.79 | 8.95 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This application note provides a comprehensive and detailed protocol for the detection of IκBα phosphorylation in response to treatment with the hypothetical compound this compound. By following these optimized procedures for cell culture, protein extraction, and Western blotting, researchers can obtain reliable and quantifiable data on the modulation of the NF-κB signaling pathway. This information is invaluable for the characterization of novel therapeutic agents and for advancing our understanding of cellular signaling in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 5. How to Extract Phosphorylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 6. inventbiotech.com [inventbiotech.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
Cga-JK3 solubility and preparation for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of Cga-JK3 for in vitro assays, targeting its activity as an IκB kinase (IKK) inhibitor within the NF-κB signaling pathway.
This compound: A Potent IκB Kinase Inhibitor
This compound (CAS No. 1621626-06-9) is a potent inhibitor of IκB kinase (IKK), a critical enzyme complex in the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] By targeting IKK, this compound blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action prevents the translocation of the NF-κB p50/p65 dimer to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[2][3][4]
Data Presentation: this compound Solubility
The solubility of this compound is crucial for the design and execution of in vitro experiments. Below is a summary of its known solubility characteristics. Researchers should note that solubility in aqueous buffers for cell-based assays may require the use of co-solvents and should be empirically determined for specific experimental conditions.
| Solvent | Concentration | Preparation Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 40 mg/mL | Dissolve 2 mg of this compound in 50 µL of DMSO.[1] | This preparation serves as a high-concentration stock solution ("mother liquor") for further dilutions.[1] |
| In Vivo Formulation | 2 mg/mL | A clear solution can be prepared by mixing DMSO, PEG300, Tween 80, and Saline/PBS.[1] | While intended for in vivo use, this formulation demonstrates the utility of co-solvents for aqueous solubility. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Not explicitly defined | Requires dilution from a DMSO stock. The final DMSO concentration should be kept low (typically <0.5%) to minimize solvent toxicity in cell-based assays. | The use of co-solvents like ethanol or PEG 400 may enhance aqueous solubility, a common strategy for similar classes of inhibitors.[5] The final working concentration's solubility should be confirmed visually and, if necessary, experimentally. |
Experimental Protocols
Detailed methodologies for utilizing this compound in common in vitro assays are provided below. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental setups.
Protocol 1: Preparation of this compound Working Solutions for In Vitro Assays
This protocol describes the preparation of this compound working solutions from a DMSO stock for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS) or desired cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of this compound Stock Solution (40 mg/mL):
-
Aseptically, to a vial containing 2 mg of this compound powder, add 50 µL of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved. This yields a 40 mg/mL stock solution.
-
Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[1]
-
-
Preparation of Intermediate Dilutions:
-
Prepare a series of intermediate dilutions from the 40 mg/mL stock solution using sterile DMSO. For example, to make a 4 mg/mL solution, mix 10 µL of the 40 mg/mL stock with 90 µL of DMSO.
-
-
Preparation of Final Working Solutions:
-
For cell-based assays, dilute the intermediate DMSO stock into the final cell culture medium to achieve the desired working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.
-
For example, to prepare a 10 µM working solution of this compound (MW: 261.32 g/mol ) in 1 mL of cell culture medium, you would add a small volume of a suitable intermediate stock. Ensure the final DMSO concentration is within the acceptable range for your cell line.
-
Always prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Protocol 2: NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of this compound.
Materials:
-
A suitable cell line stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293, U251).[6]
-
Complete cell culture medium
-
This compound working solutions
-
NF-κB activating stimulus (e.g., TNF-α, IL-1β, LPS)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cell line in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Incubate the cells overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
Stimulation:
-
After the pre-incubation period, add the NF-κB activating stimulus (e.g., TNF-α at a final concentration of 10 ng/mL) to the appropriate wells. Include a non-stimulated control.
-
Incubate the plate for an additional 6-24 hours, depending on the cell line and stimulus.[7]
-
-
Luciferase Assay:
-
Following incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
-
Read the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to a measure of cell viability if necessary (e.g., a parallel MTS assay).
-
Calculate the fold induction of NF-κB activity by the stimulus relative to the unstimulated control.
-
Determine the inhibitory effect of this compound by comparing the NF-κB activity in the this compound treated, stimulated wells to the vehicle-treated, stimulated wells.
-
Protocol 3: Cytokine Secretion ELISA
This protocol measures the secretion of a downstream pro-inflammatory cytokine (e.g., IL-6 or IL-8) from stimulated cells and the effect of this compound.
Materials:
-
A suitable cell line that produces the cytokine of interest upon stimulation (e.g., A549, PBMCs).
-
Complete cell culture medium
-
This compound working solutions
-
Stimulus (e.g., LPS, TNF-α)
-
96-well tissue culture plates
-
Commercially available ELISA kit for the cytokine of interest
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
-
Stimulation:
-
Add the stimulus to the wells to induce cytokine production.
-
Incubate for a period sufficient to allow for cytokine secretion (typically 18-24 hours).
-
-
Sample Collection:
-
After incubation, centrifuge the plate at a low speed to pellet the cells.
-
Carefully collect the cell culture supernatants for analysis.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions.[8][9] This typically involves:
-
Coating a 96-well ELISA plate with a capture antibody.
-
Blocking the plate.
-
Adding the collected cell culture supernatants and standards.
-
Incubating with a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the recombinant cytokine standards.
-
Calculate the concentration of the cytokine in each sample from the standard curve.
-
Determine the inhibitory effect of this compound on cytokine secretion.
-
Visualizations
The following diagrams illustrate the theoretical framework and practical workflow for utilizing this compound.
Caption: this compound inhibits the canonical NF-κB signaling pathway.
Caption: General workflow for in vitro assays with this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. IκB kinase - Wikipedia [en.wikipedia.org]
- 3. Regulating Immune Response Pathways with IKK beta | Antibody News: Novus Biologicals [novusbio.com]
- 4. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. bdbiosciences.com [bdbiosciences.com]
Application of Chromogranin A (Cga)-Derived Peptides in the Study of Toll-Like Receptor (TLR) Signaling Pathways
Disclaimer: The specific peptide "Cga-JK3" was not identified in publicly available scientific literature. The following application notes and protocols are a generalized guide for researchers, scientists, and drug development professionals on how to investigate the effects of a novel or hypothetical Chromogranin A (Cga)-derived peptide on Toll-Like Receptor (TLR) signaling pathways. The experimental data presented herein is illustrative and hypothetical.
Introduction
Chromogranin A (Cga) is an acidic glycoprotein stored in the secretory granules of neuroendocrine cells.[1][2] Upon secretion, Cga can be proteolytically processed into several smaller bioactive peptides, such as vasostatin, catestatin, and pancreastatin.[1][3][4] These peptides are known to exert a wide range of regulatory functions, including modulation of the immune system.[1][3] Emerging evidence suggests that Cga and its derivatives can influence inflammatory processes, in some cases through interaction with Toll-Like Receptor (TLR) signaling pathways. For instance, Cga has been shown to induce the release of chemokines via the TLR4 pathway in mouse mesangial kidney cells.[1]
TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[5][6][7] TLR signaling is pivotal in initiating inflammatory responses to pathogens and cellular stress. Dysregulation of TLR signaling is implicated in various inflammatory and autoimmune diseases, making TLRs attractive therapeutic targets.[5][8]
This document provides a framework for researchers to study the application of novel Cga-derived peptides in the context of TLR signaling. It outlines protocols for assessing the impact of a hypothetical Cga-derived peptide, herein referred to as "Cga-peptide," on TLR4 and TLR9 signaling pathways, which are key representatives of cell surface and endosomal TLRs, respectively.
Data Presentation: Summary of Quantitative Data
The following tables represent hypothetical data from experiments designed to quantify the effect of a Cga-peptide on TLR signaling.
Table 1: Effect of Cga-peptide on TLR4- and TLR9-Induced Cytokine Production in Macrophages
| Treatment Group | Concentration | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
| Vehicle Control | - | 50.2 ± 5.1 | 80.5 ± 7.3 |
| LPS (100 ng/mL) | - | 2540.8 ± 150.3 | 4875.2 ± 210.9 |
| LPS + Cga-peptide | 1 µM | 1275.4 ± 98.7 | 2450.1 ± 180.4 |
| LPS + Cga-peptide | 10 µM | 650.1 ± 55.2 | 1200.6 ± 110.8 |
| CpG ODN (1 µM) | - | 1850.5 ± 120.9 | 3500.7 ± 195.6 |
| CpG ODN + Cga-peptide | 1 µM | 930.2 ± 85.4 | 1780.3 ± 150.2 |
| CpG ODN + Cga-peptide | 10 µM | 475.8 ± 40.1 | 910.9 ± 88.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of Cga-peptide on NF-κB and IRF3 Activation in TLR-Stimulated Reporter Cells
| Treatment Group | Cga-peptide (µM) | NF-κB Luciferase Activity (Fold Change) | IRF3 Luciferase Activity (Fold Change) |
| Vehicle Control | - | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS (100 ng/mL) | 0 | 15.2 ± 1.3 | 8.5 ± 0.9 |
| LPS (100 ng/mL) | 1 | 7.8 ± 0.8 | 4.3 ± 0.5 |
| LPS (100 ng/mL) | 10 | 3.5 ± 0.4 | 2.1 ± 0.3 |
| CpG ODN (1 µM) | 0 | 12.8 ± 1.1 | 10.2 ± 1.2 |
| CpG ODN (1 µM) | 1 | 6.5 ± 0.7 | 5.3 ± 0.6 |
| CpG ODN (1 µM) | 10 | 2.9 ± 0.3 | 2.5 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Determination of Cytokine Production in Primary Macrophages
Objective: To quantify the effect of a Cga-peptide on the production of pro-inflammatory cytokines (IL-6 and TNF-α) in response to TLR4 and TLR9 agonists.
Materials:
-
Murine bone marrow-derived macrophages (BMDMs)
-
RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF
-
LPS (TLR4 agonist)
-
CpG ODN (TLR9 agonist)
-
Cga-peptide (lyophilized)
-
ELISA kits for murine IL-6 and TNF-α
-
96-well cell culture plates
Methodology:
-
Cell Culture: Culture BMDMs in RPMI 1640 complete medium. Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Peptide Preparation: Reconstitute the lyophilized Cga-peptide in sterile PBS to a stock concentration of 1 mM. Further dilute in culture medium to working concentrations.
-
Treatment:
-
Pre-treat the cells with the Cga-peptide at desired concentrations (e.g., 1 µM and 10 µM) or vehicle control for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) or CpG ODN (1 µM) for 24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-6 and TNF-α in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the mean and standard deviation of cytokine concentrations for each treatment group.
Protocol 2: NF-κB and IRF3 Reporter Assay
Objective: To determine the effect of a Cga-peptide on the activation of key transcription factors downstream of TLR signaling, namely NF-κB and IRF3.
Materials:
-
HEK293T cells stably expressing TLR4/MD2/CD14 or TLR9
-
Luciferase reporter plasmids for NF-κB and IRF3
-
Transfection reagent
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
LPS
-
CpG ODN
-
Cga-peptide
-
Luciferase assay system
-
Luminometer
Methodology:
-
Transfection: Co-transfect the HEK293T-TLR cells with the NF-κB or IRF3 luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Cell Plating: After 24 hours of transfection, plate the cells in a 96-well plate.
-
Treatment:
-
Pre-treat the cells with the Cga-peptide at desired concentrations or vehicle control for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for TLR4-expressing cells or CpG ODN (1 µM) for TLR9-expressing cells for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold change relative to the vehicle-treated control.
Mandatory Visualizations
References
- 1. A complex role of chromogranin A and its peptides in inflammation, autoimmunity, and infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The immunomodulatory functions of chromogranin A-derived peptide pancreastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The endocrine role for chromogranin A: a prohormone for peptides with regulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromogranin A as a valid marker in oncology: Clinical application or false hopes? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptides targeting Toll-like receptor signalling pathways for novel immune therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 8. Toll-like Receptor Signaling Inhibitory Peptide Improves Inflammation in Animal Model and Human Systemic Lupus Erythematosus [mdpi.com]
Application Notes and Protocols for Cga-JK3 Treatment of Primary Immune Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cga-JK3 is a novel small molecule compound designed to modulate immune responses through the activation of the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) signaling pathway. This pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. These application notes provide detailed protocols for the treatment of primary immune cell cultures with this compound, enabling the study of its effects on immune cell activation, cytokine production, and downstream signaling events.
Mechanism of Action
This compound acts as an agonist of the cGAS-STING pathway. Upon entering the cell, it is believed to interact with and activate cGAS, leading to the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING on the endoplasmic reticulum, triggering its translocation to the Golgi apparatus. This initiates a signaling cascade involving TBK1 and IRF3, ultimately leading to the transcription of type I interferons and other inflammatory genes.
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from experiments using this compound to treat primary human peripheral blood mononuclear cells (PBMCs).
Table 1: Dose-Dependent Cytokine Production in PBMCs Treated with this compound for 24 Hours
| This compound Conc. (µM) | IFN-β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| 0 (Vehicle) | < 10 | < 20 | < 20 |
| 0.1 | 150 ± 25 | 80 ± 15 | 120 ± 20 |
| 1 | 850 ± 70 | 450 ± 50 | 600 ± 65 |
| 10 | 2500 ± 210 | 1200 ± 110 | 1800 ± 150 |
| 100 | 2600 ± 230 | 1250 ± 120 | 1850 ± 160 |
Table 2: Time Course of IRF3 Phosphorylation in Monocytes Treated with 10 µM this compound
| Time (minutes) | Relative p-IRF3/IRF3 Ratio |
| 0 | 1.0 |
| 15 | 2.5 ± 0.3 |
| 30 | 8.2 ± 0.9 |
| 60 | 15.6 ± 1.8 |
| 120 | 9.5 ± 1.1 |
| 240 | 3.1 ± 0.4 |
Experimental Protocols
Protocol 1: Isolation of Primary Human PBMCs
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
Fetal Bovine Serum (FBS)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.
-
Collect the mononuclear cell layer (the "buffy coat") and transfer it to a new 50 mL conical tube.
-
Wash the cells by adding PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in RPMI 1640 medium supplemented with 10% FBS.
-
Count the cells using a hemocytometer or automated cell counter and assess viability using trypan blue exclusion.
Caption: PBMC isolation workflow.
Protocol 2: Treatment of PBMCs with this compound and Cytokine Analysis
This protocol details the treatment of isolated PBMCs with this compound and subsequent analysis of cytokine production.
Materials:
-
Isolated PBMCs
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
ELISA kits for IFN-β, TNF-α, and IL-6
Procedure:
-
Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI 1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium from the stock solution. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time (e.g., 24 hours).
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well for cytokine analysis.
-
Perform ELISA for IFN-β, TNF-α, and IL-6 according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis of IRF3 Phosphorylation
This protocol outlines the procedure for analyzing the phosphorylation of IRF3 in response to this compound treatment.
Materials:
-
Isolated monocytes (can be further purified from PBMCs by plastic adherence or magnetic sorting)
-
Complete RPMI 1640 medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Seed monocytes in 6-well plates at a density of 1 x 10^6 cells per well.
-
Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-IRF3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-IRF3 antibody as a loading control.
-
Quantify the band intensities to determine the relative ratio of phosphorylated IRF3 to total IRF3.
Caption: Western blot workflow.
Disclaimer
This compound is a hypothetical compound described for illustrative purposes. The protocols and data presented are based on established methodologies for studying immune cell signaling and should be adapted and optimized for specific experimental conditions. Always follow appropriate laboratory safety procedures.
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Cga-JK3
Disclaimer: As of November 2025, specific data for a compound designated "Cga-JK3" is not available in the public domain. These application notes and protocols are constructed based on the known immunomodulatory effects of Chlorogenic Acid (CGA) and the well-established role of Janus Kinase 3 (JAK3) inhibitors in immune cell function. It is hypothesized that this compound is a compound that combines the properties of CGA with specific inhibition of the JAK3 signaling pathway. Researchers should adapt these protocols based on the actual properties of their specific compound.
Introduction
This compound is a novel investigational compound presumed to modulate immune responses through the targeted inhibition of the Janus Kinase 3 (JAK3) signaling pathway, potentially leveraging the anti-inflammatory properties of Chlorogenic Acid (CGA). JAK3 is a critical enzyme in the signaling cascade of several cytokines essential for the development, differentiation, and function of lymphocytes, including T cells and Natural Killer (NK) cells.[1][2] By inhibiting JAK3, this compound is expected to suppress the proliferation and activation of these immune cells, making it a potential therapeutic agent for autoimmune diseases and certain hematological malignancies.
Flow cytometry is an indispensable tool for elucidating the mechanism of action of immunomodulatory compounds like this compound.[3][4] It allows for the high-throughput, multi-parametric analysis of individual cells in a heterogeneous population, providing quantitative data on cell surface and intracellular protein expression, proliferation, and cytokine production. These application notes provide detailed protocols for the analysis of immune cells treated with this compound using flow cytometry.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize expected quantitative data based on studies of CGA and various JAK3 inhibitors. These tables are intended to serve as a template for presenting experimental results.
Table 1: Effect of this compound on T Cell Proliferation and Activation
| Treatment Group | Concentration (µM) | % Proliferating CD4+ T Cells (Ki-67+) | % Proliferating CD8+ T Cells (Ki-67+) | CD25 MFI on CD4+ T Cells |
| Vehicle Control | 0 | 45.2 ± 3.5 | 60.1 ± 4.2 | 12500 ± 800 |
| This compound | 0.1 | 38.1 ± 2.9 | 51.5 ± 3.8 | 10200 ± 650 |
| This compound | 1 | 22.5 ± 1.8 | 30.2 ± 2.5 | 6800 ± 430 |
| This compound | 10 | 8.7 ± 0.9 | 11.4 ± 1.2 | 3100 ± 210 |
| Positive Control (Tofacitinib) | 1 | 10.5 ± 1.1 | 14.8 ± 1.5 | 3500 ± 250 |
Data are presented as mean ± standard deviation and are hypothetical, based on expected outcomes from JAK3 inhibition.[5] MFI = Mean Fluorescence Intensity.
Table 2: Inhibition of STAT5 Phosphorylation by this compound in Lymphocytes
| Treatment Group | Concentration (µM) | % p-STAT5+ in CD4+ T Cells | % p-STAT5+ in CD8+ T Cells | % p-STAT5+ in NK Cells |
| Unstimulated Control | 0 | 2.1 ± 0.3 | 1.8 ± 0.2 | 3.5 ± 0.4 |
| IL-2 Stimulated | 0 | 85.4 ± 5.1 | 90.2 ± 4.8 | 92.1 ± 3.9 |
| IL-2 + this compound | 0.1 | 65.3 ± 4.2 | 70.1 ± 3.9 | 72.8 ± 3.5 |
| IL-2 + this compound | 1 | 30.7 ± 2.5 | 35.8 ± 2.8 | 38.4 ± 2.1 |
| IL-2 + this compound | 10 | 9.8 ± 1.1 | 12.3 ± 1.4 | 14.6 ± 1.3 |
Data are presented as mean ± standard deviation and are hypothetical, based on expected outcomes from JAK3 inhibition following cytokine stimulation.[6][7]
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production by T Cells
| Treatment Group | Concentration (µM) | % IFN-γ+ in CD8+ T Cells | % IL-17A+ in CD4+ T Cells |
| Vehicle Control (Stimulated) | 0 | 35.6 ± 2.8 | 15.2 ± 1.5 |
| This compound | 0.1 | 28.9 ± 2.1 | 11.8 ± 1.1 |
| This compound | 1 | 14.3 ± 1.4 | 5.9 ± 0.7 |
| This compound | 10 | 5.1 ± 0.6 | 2.1 ± 0.3 |
Data are presented as mean ± standard deviation and are hypothetical, based on expected outcomes from JAK3 inhibition.[3]
Experimental Protocols
Protocol 1: Analysis of T Cell Proliferation and Activation Markers
Objective: To quantify the effect of this compound on the proliferation and activation of primary human T lymphocytes.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
This compound stock solution (dissolved in DMSO)
-
Anti-CD3/CD28 T cell activation beads
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-Ki-67
-
Intracellular Staining Fixation/Permeabilization Buffer Kit
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 1 mL of cell suspension per well in a 24-well plate.
-
Add this compound at desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).
-
Stimulate cells with anti-CD3/CD28 beads according to the manufacturer's instructions.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Harvest cells and wash with PBS.
-
Stain with a fixable viability dye for 20 minutes at room temperature, protected from light.
-
Wash cells with FACS buffer.
-
Stain for surface markers (CD3, CD4, CD8, CD25) for 30 minutes at 4°C in the dark.
-
Wash cells with FACS buffer.
-
Fix and permeabilize the cells using an intracellular staining kit.
-
Stain for the intracellular proliferation marker Ki-67 for 30 minutes at 4°C in the dark.
-
Wash cells with permeabilization buffer.
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, singlet lymphocytes, and then on CD4+ and CD8+ T cell populations to assess the percentage of Ki-67+ cells and the Mean Fluorescence Intensity (MFI) of CD25.
Protocol 2: Intracellular Staining for Phosphorylated STAT5 (p-STAT5)
Objective: To determine the inhibitory effect of this compound on the JAK3-STAT5 signaling pathway in lymphocytes following cytokine stimulation.
Materials:
-
Isolated PBMCs
-
RPMI-1640 medium (serum-free for starvation)
-
This compound stock solution
-
Recombinant human IL-2
-
FACS Buffer
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold methanol or a commercial saponin-based buffer)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD56, anti-p-STAT5 (pY694)
Procedure:
-
Isolate PBMCs and rest them in serum-free RPMI-1640 for 2-4 hours at 37°C to reduce basal signaling.
-
Aliquot 1 x 10^6 cells per tube.
-
Pre-treat cells with this compound at desired concentrations for 1 hour at 37°C. Include a vehicle control.
-
Stimulate the cells with recombinant human IL-2 (e.g., 100 ng/mL) for 15-30 minutes at 37°C. Include an unstimulated control.
-
Immediately stop the stimulation by adding fixation buffer and incubate for 15 minutes at room temperature.
-
Wash cells with FACS buffer.
-
Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice, or by using a commercial permeabilization buffer.
-
Wash cells thoroughly with FACS buffer to remove the permeabilization reagent.
-
Stain with a cocktail of surface (CD3, CD4, CD8, CD56) and intracellular (p-STAT5) antibodies for 45-60 minutes at room temperature in the dark.
-
Wash cells with FACS buffer.
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the percentage of p-STAT5 positive cells within the CD4+ T cell, CD8+ T cell, and NK cell (CD3-CD56+) populations.
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. JAK inhibitors disrupt T cell-induced proinflammatory macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
Troubleshooting & Optimization
Optimizing Cga-JK3 dosage for maximum anti-inflammatory effect
Technical Support Center: Cga-JK3
Topic: Optimizing this compound Dosage for Maximum Anti-inflammatory Effect
This technical support guide provides researchers, scientists, and drug development professionals with essential information for utilizing this compound, a novel peptide inhibitor of the NLRP3 inflammasome, in pre-clinical anti-inflammatory studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a high-purity, synthetic peptide designed to be a potent and selective inhibitor of the NLRP3 (NOD-like receptor pyrin domain-containing 3) inflammasome. Its primary mechanism of action involves binding to NLRP3, which prevents its oligomerization and subsequent assembly of the inflammasome complex. This inhibition blocks the activation of Caspase-1, thereby preventing the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[1][2]
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: For initial in vitro experiments using cell lines like THP-1 macrophages or primary cells such as bone marrow-derived macrophages (BMDMs), we recommend a starting dose-response study ranging from 1 µM to 50 µM.[3] Based on internal validation, the IC50 for IL-1β inhibition typically falls between 5-10 µM (see Data Presentation section).
Q3: How should I prepare and store this compound?
A3: this compound is supplied as a lyophilized powder. For stock solutions, reconstitute the peptide in sterile, nuclease-free water or DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: Is this compound cytotoxic?
A4: this compound exhibits low cytotoxicity at effective concentrations. Internal studies on BMDMs show over 90% viability at concentrations up to 25 µM. However, cytotoxicity can be cell-type dependent. We strongly recommend performing a cytotoxicity assay (e.g., LDH or MTT assay) in parallel with your inflammation experiments to determine the optimal non-toxic concentration range for your specific cell model.
Troubleshooting Guide
Problem 1: I am not observing a significant reduction in IL-1β levels after this compound treatment.
-
Solution 1: Confirm Inflammasome Activation: Ensure your NLRP3 inflammasome activation protocol is robust. A two-signal model is required: a priming signal (e.g., LPS) to upregulate pro-IL-1β and NLRP3 expression, followed by an activation signal (e.g., ATP or Nigericin) to trigger inflammasome assembly.[4][5] Verify that your positive control (activator alone) shows a strong increase in IL-1β secretion.
-
Solution 2: Check this compound Pre-incubation Time: this compound is an intracellular inhibitor. For optimal results, pre-incubate the cells with this compound for at least 1-2 hours before adding the NLRP3 activation signal (e.g., ATP). This allows sufficient time for the peptide to penetrate the cell membrane.
-
Solution 3: Verify Dosage: Confirm your final this compound concentration. An incorrect dilution or calculation can lead to a sub-optimal dose. Consider running a wider dose-response curve (e.g., 0.1 µM to 100 µM) to find the effective range for your specific experimental setup.
Problem 2: I am observing significant cell death at my treatment dosage.
-
Solution 1: Reduce this compound Concentration: High concentrations of any peptide can induce stress or off-target effects. Lower the concentration of this compound and perform a cytotoxicity assay to identify the maximum non-toxic dose.
-
Solution 2: Assess Purity of Reagents: Ensure that the LPS and other reagents used for inflammasome activation are free of contaminants that could induce non-specific cell death.
-
Solution 3: Minimize Solvent Concentration: If using DMSO to reconstitute this compound, ensure the final concentration in the cell culture medium does not exceed 0.1%. High concentrations of DMSO are toxic to most cell types.
Problem 3: My results are inconsistent between experiments.
-
Solution 1: Standardize Cell Conditions: Use cells from a consistent passage number and ensure they are healthy and at a consistent density (e.g., 80-90% confluency) at the start of each experiment.
-
Solution 2: Use Fresh Aliquots: Avoid using this compound stock solutions that have been subjected to multiple freeze-thaw cycles. Use a fresh, single-use aliquot for each experiment.
-
Solution 3: Ensure Consistent Timing: The timing of priming, inhibitor pre-incubation, and activation is critical for reproducible results. Use a standardized timeline for all experiments.
Data Presentation
The following tables summarize typical results from in vitro validation studies using murine bone marrow-derived macrophages (BMDMs).
Table 1: Dose-Response of this compound on IL-1β Secretion in LPS-Primed Murine BMDMs
| This compound Concentration (µM) | IL-1β Secretion (pg/mL) | % Inhibition |
|---|---|---|
| 0 (Vehicle Control) | 1502 ± 112 | 0% |
| 1 | 1348 ± 98 | 10.2% |
| 5 | 811 ± 75 | 46.0% |
| 10 | 435 ± 51 | 71.0% |
| 25 | 153 ± 22 | 89.8% |
| 50 | 141 ± 19 | 90.6% |
Data are presented as mean ± SD. Cells were primed with LPS (1 µg/mL) for 4 hours, followed by a 2-hour pre-incubation with this compound, and then stimulated with ATP (5 mM) for 1 hour.
Table 2: Cytotoxicity of this compound in Murine BMDMs
| This compound Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 (Vehicle Control) | 100% |
| 1 | 99.1 ± 1.2% |
| 5 | 98.5 ± 1.5% |
| 10 | 96.2 ± 2.1% |
| 25 | 91.8 ± 3.4% |
| 50 | 75.4 ± 4.8% |
Data are presented as mean ± SD from an LDH assay performed after 6 hours of treatment.
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay
-
Cell Plating: Seed murine BMDMs or human THP-1 cells in a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 4 hours.
-
Inhibitor Treatment: Remove the LPS-containing medium. Add fresh medium containing the desired concentrations of this compound (or vehicle control) and pre-incubate for 2 hours.
-
Activation (Signal 2): Add the NLRP3 activator, such as ATP (final concentration 5 mM) or Nigericin (final concentration 10 µM), and incubate for 1 hour.[3]
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Analysis: Quantify the concentration of IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Visualizations
Signaling Pathway
References
- 1. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 3. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Cga-JK3 (SP600125 as a representative JNK inhibitor)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the c-Jun N-terminal kinase (JNK) inhibitor Cga-JK3. The information provided is based on the well-characterized JNK inhibitor SP600125, which serves as a representative compound for understanding potential off-target effects and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of all three JNK isoforms: JNK1, JNK2, and JNK3.[1][2] It is designed to block the phosphorylation of JNK substrates, most notably c-Jun, thereby inhibiting the JNK signaling pathway.[3]
Q2: What are the known off-target effects of this compound?
A2: While reasonably selective, this compound is known to inhibit other kinases, particularly at higher concentrations. Documented off-targets include Aurora Kinase A, FLT3, Mps1 (TTK), and members of the MKK family.[2][4] It has also been shown to inhibit phosphatidylinositol 3-kinase delta (PI3Kδ) and can induce phosphorylation of Src, IGF-IR, Akt, and Erk1/2 in a JNK-independent manner.[5][6][7]
Q3: At what concentration should I use this compound in my cellular assays?
A3: The effective concentration can vary significantly between cell-free biochemical assays and cell-based assays. While the IC50 for JNK inhibition in biochemical assays is in the nanomolar range (40-90 nM), the IC50 for inhibiting c-Jun phosphorylation in cells is typically in the micromolar range (5-10 µM).[1][3] This discrepancy is largely due to high intracellular ATP concentrations. It is crucial to perform a dose-response curve for your specific cell line and endpoint to determine the optimal concentration.
Q4: Can this compound induce apoptosis or affect the cell cycle?
A4: Yes, this compound has been shown to induce apoptosis and cause G2/M cell cycle arrest in various cancer cell lines.[8] These effects may be linked to its on-target JNK inhibition or potential off-target activities. Researchers should be aware that observed effects on cell viability may not be solely due to JNK pathway modulation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No inhibition of c-Jun phosphorylation at expected concentration. | 1. Low Inhibitor Concentration: The effective concentration in your cell line may be higher than reported due to factors like cell permeability or high intracellular ATP. 2. Incorrect Timing: The inhibitor may not have been pre-incubated for a sufficient duration before cell stimulation. 3. Inhibitor Degradation: Improper storage or handling may have compromised the inhibitor's activity. | 1. Perform a dose-response experiment (e.g., 1 µM to 50 µM) to determine the IC50 in your specific cell model. 2. Optimize the pre-incubation time (typically 30-60 minutes) before adding the stimulus. 3. Ensure the inhibitor is stored correctly (e.g., at -20°C as a DMSO stock) and prepare fresh dilutions for each experiment.[9] |
| Unexpected activation of Akt or Erk signaling pathways. | JNK-Independent Off-Target Effect: this compound can induce the phosphorylation of Src and the IGF-IR, leading to downstream activation of the PI3K/Akt and Erk pathways.[5] | 1. Verify this off-target effect in your system using Western blot for phosphorylated Src, IGF-IR, Akt, and Erk. 2. Use a structurally different JNK inhibitor (e.g., JNK-IN-8) as a control to see if the effect is specific to this compound's chemical scaffold.[5] 3. Consider using an Src inhibitor (e.g., saracatinib) in conjunction with this compound to dissect the JNK-dependent versus Src-dependent effects.[5] |
| Observed phenotype (e.g., reduced cell proliferation) is stronger than expected from JNK inhibition alone. | Multi-Kinase Inhibition: At higher concentrations, this compound inhibits other kinases involved in cell proliferation and survival, such as Aurora Kinase A and Mps1.[2][4] | 1. Lower the concentration of this compound to a range that is more selective for JNK. 2. Use siRNA or shRNA to specifically knock down JNK1/2/3 and compare the phenotype to that observed with this compound treatment. 3. Perform a rescue experiment by expressing a this compound-resistant JNK mutant, if available. |
| Contradictory results when comparing with other JNK inhibitors. | Different Selectivity Profiles: Other JNK inhibitors may have different off-target profiles, leading to varied cellular responses. | 1. Consult kinase profiling data for all inhibitors being used. 2. Acknowledge that the observed phenotype may be a result of the combined on- and off-target effects of the specific inhibitor used.[5] |
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of SP600125 (Representative of this compound)
| Target Kinase | IC50 (nM) | Selectivity vs. JNK1 | Reference |
| JNK1 | 40 | 1x | [1][2] |
| JNK2 | 40 | 1x | [1][2] |
| JNK3 | 90 | 2.25x | [1][2] |
| Aurora Kinase A | 60 | 1.5x | [2] |
| FLT3 | 90 | 2.25x | [2] |
| TRKA | 70 | 1.75x | [2] |
| MKK4 | ~400 | ~10x | [2][3] |
| MKK3 | >1000 | >25x | [2][3] |
| MKK6 | >1000 | >25x | [2][3] |
| PKB (Akt) | >1000 | >25x | [2][3] |
| PKCα | >1000 | >25x | [2][3] |
| ERK2 | >10,000 | >100x | [2] |
| p38 | >10,000 | >100x | [2] |
Note: IC50 values are from cell-free biochemical assays and may not directly translate to cellular potency.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine Off-Target Inhibition
This protocol describes a general method to assess the inhibitory activity of this compound against a kinase of interest using a radiometric assay.
Materials:
-
Recombinant purified kinase of interest
-
Specific peptide or protein substrate for the kinase
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)[10]
-
ATP solution
-
[γ-³²P]ATP
-
LDS sample buffer
-
SDS-PAGE gels and equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare reaction solutions in microcentrifuge tubes. For each reaction, add 200 ng of the recombinant kinase and 2 µg of the substrate protein to the kinase assay buffer.[10]
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes. Incubate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding ATP mix (final concentration of 0.1 mM ATP, including [γ-³²P]ATP).[10]
-
Incubate the reactions at 30°C for 30 minutes with gentle agitation.[10]
-
Terminate the reactions by adding 4x LDS sample buffer.[10]
-
Heat the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie blue to visualize total protein and ensure equal loading.
-
Dry the gel and expose it to a phosphor screen or autoradiography film to detect the incorporation of ³²P into the substrate.
-
Quantify the band intensity to determine the extent of phosphorylation and calculate the IC50 value for this compound against the tested kinase.
Protocol 2: Western Blot to Detect Cellular Off-Target Pathway Activation
This protocol is for detecting the JNK-independent activation of the Src-IGF-IR-Akt pathway in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HepG2)[5]
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-Src (Tyr416), anti-Src, anti-phospho-IGF-IR (Tyr1135/1136), anti-IGF-IR, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-JNK, anti-JNK.
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Western blot equipment
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time (e.g., 48 hours).[5]
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane and separate using SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for total protein antibodies as loading controls.
Visualizations
Caption: On-target vs. off-target signaling of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SP600125 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis and cell cycle arrest by a specific c-Jun NH2-terminal kinase (JNK) inhibitor, SP-600125, in gastrointestinal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. In vitro protein kinase assay [bio-protocol.org]
How to minimize Cga-JK3 toxicity in long-term cell culture
Disclaimer: The compound "Cga-JK3" is not widely documented in publicly available scientific literature. This technical support guide has been developed based on research pertaining to Chlorogenic Acid (CGA) , a widely studied polyphenol. It is presumed that "this compound" is a derivative, formulation, or analogue of Chlorogenic Acid. Researchers should validate the applicability of this information to their specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in long-term cell culture?
A1: For Chlorogenic Acid (CGA), the effective concentration can vary significantly depending on the cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type. Based on available literature, concentrations for in vitro studies have ranged from 50 µM to 2500 µM.[1][2] For long-term cultures, it is advisable to start with a lower concentration and monitor cell health closely.
Q2: What are the common signs of this compound-induced cytotoxicity in cell culture?
A2: Signs of cytotoxicity can include a reduction in cell proliferation, changes in cell morphology (e.g., rounding, detachment), and a decrease in cell viability.[3] The MTT assay is a common method to quantify changes in cell proliferation.[1][2] Visual inspection for morphological changes and trypan blue exclusion assays to assess cell viability are also recommended.
Q3: What is the best solvent to dissolve this compound, and how should it be stored?
A3: Chlorogenic Acid is typically dissolved in a solvent like DMSO for in vitro experiments.[4] It is crucial to use a vehicle control (media with the same concentration of DMSO) in your experiments to ensure that the observed effects are due to the compound and not the solvent. Stock solutions should be stored at low temperatures as recommended by the manufacturer to maintain stability.
Q4: How stable is this compound in cell culture media over long-term experiments?
A4: The stability of compounds in culture media can be influenced by factors such as temperature, pH, and light exposure.[5][6] Phenolic compounds like Chlorogenic Acid can be susceptible to degradation over time.[7] For long-term experiments, it is advisable to refresh the media with a fresh preparation of the compound at regular intervals to maintain a consistent concentration.
Q5: What is the known mechanism of action for this compound that might contribute to its toxicity?
A5: Chlorogenic Acid has been shown to affect several signaling pathways. For instance, it can downregulate the SRC/MAPKs signaling pathway, which is involved in cell proliferation, migration, and invasion.[8][9] It can also induce cell cycle arrest and apoptosis in some cancer cell lines.[1][10] Understanding the mechanism of action can help in interpreting experimental results and troubleshooting unexpected toxicity.
Troubleshooting Guide
Q: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
A:
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to the compound. Consider performing a wider range of dilutions to pinpoint a non-toxic concentration.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is not exceeding a non-toxic level (typically <0.5%). Always include a vehicle-only control.[4]
-
Compound Degradation: If the compound is degrading into a more toxic substance in your culture conditions, this could lead to increased cell death. Try to minimize exposure to light and consider the stability of the compound at 37°C over time.
-
Contamination: Rule out any potential contamination of your cell culture, which could be exacerbating the toxic effects.
Q: My results with this compound are inconsistent between experiments. What should I check?
A:
-
Compound Preparation: Ensure consistent preparation of your stock and working solutions. Use a calibrated balance and pipette accurately.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Media and Serum Variability: Use the same lot of media and serum for a set of experiments to minimize variability.
-
Incubation Time: Ensure precise timing of your treatments and assays.
Q: I am seeing a precipitate form in my culture media after adding this compound. What should I do?
A:
-
Solubility Limit: You may be exceeding the solubility of the compound in your culture media. Try dissolving the compound in a small amount of solvent before adding it to the media and vortexing thoroughly.
-
Media Components: Certain components in the media may be reacting with your compound. You could try a different media formulation if the problem persists.
-
Temperature: Ensure the media is at the appropriate temperature (e.g., 37°C) when adding the compound, as temperature can affect solubility.
Quantitative Data Summary
Table 1: IC50 Values of Chlorogenic Acid (CGA) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| Caco-2 | Colon Cancer | 758 ± 19.09 | 24 | [1] |
| KB | Oral Squamous Cell Carcinoma | 1800 | 48 | [2] |
| MCF-7 | Breast Cancer | 952 ± 32.5 | 72 | |
| SKBR-3 | Breast Cancer | 940 ± 21.2 | 72 | |
| MDA-MB-231 | Breast Cancer | 590.5 ± 10.6 | 72 | |
| MDA-MB-468 | Breast Cancer | 882.5 ± 12.0 | 72 | |
| BT-20 | Breast Cancer | 1095 ± 121.6 | 72 |
Table 2: Effect of Chlorogenic Acid (CGA) on Caco-2 Cell Proliferation
| Concentration (µM) | Reduction in Cell Proliferation (%) after 24h |
| 50 | ~15 |
| 100 | ~20 |
| 250 | ~30 |
| 500 | ~42.5 |
| 1000 | ~60.4 |
| Data adapted from a study by Naveed et al. (2018).[1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]
-
Treatment: Treat the cells with various concentrations of this compound (prepared in complete culture medium) in triplicate. Include a vehicle control (medium with solvent) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 0.5 mg/ml of 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) solution to each well.[2]
-
Incubation with MTT: Incubate the plate at 37°C in 5% CO₂ for 4 hours.[2]
-
Formazan Solubilization: Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 595-610 nm using a spectrophotometer.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells.
Protocol 2: Long-Term Cell Culture with this compound
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., T-25 or T-75 flasks) and allow them to adhere and reach a desired confluency (e.g., 50-60%).
-
Initial Treatment: Replace the medium with fresh medium containing the desired concentration of this compound.
-
Media Refreshment: For long-term experiments, it is recommended to replace the media containing this compound every 48-72 hours to ensure a consistent concentration of the compound and to replenish nutrients.
-
Cell Monitoring: Regularly monitor the cells under a microscope for any morphological changes, signs of stress, or contamination.
-
Subculturing: When the cells reach a high confluency (e.g., 80-90%), subculture them as you would normally, ensuring that the new flasks are supplemented with fresh media containing this compound.
-
Viability Checks: Periodically perform cell viability assays (e.g., trypan blue exclusion) to monitor the health of the culture.
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound using an MTT assay.
Caption: Simplified diagram of the inhibitory effect of CGA on the SRC/MAPK signaling pathway.
References
- 1. Chlorogenic Acid and Its Microbial Metabolites Exert Anti-Proliferative Effects, S-Phase Cell-Cycle Arrest and Apoptosis in Human Colon Cancer Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Role of Chlorogenic Acid on Oral Squamous Cell Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caffeic acid and chlorogenic acid cytotoxicity, genotoxicity and impact on global DNA methylation in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation on chlorogenic acid stability in aqueous solution after microwave treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chlorogenic Acid Inhibits Human Glioma U373 Cell Progression via Regulating the SRC/MAPKs Signal Pathway: Based on Network Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chlorogenic Acid Inhibits Human Glioma U373 Cell Progression via Regulating the SRC/MAPKs Signal Pathway: Based on Network Pharmacology Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scilit.com [scilit.com]
Addressing variability in Cga-JK3 experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cga-JK3, a novel inhibitor of the cGAS-STING signaling pathway. Our goal is to help you address variability in your experimental outcomes and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent inhibition of STING pathway activation with this compound. What are the potential causes?
A1: Variability in this compound efficacy can arise from several factors. These can be broadly categorized into experimental setup, cell-based factors, and reagent handling. A primary reason for inconsistent results is often related to the health and density of the cell cultures used. Additionally, the specific method of STING pathway activation (e.g., dsDNA, cGAMP) can influence the observed level of inhibition. Ensure that your this compound stock solutions are correctly prepared and stored to maintain their potency.
Q2: Can the cell type used in our experiments affect the performance of this compound?
A2: Absolutely. The expression levels of cGAS and STING can vary significantly between different cell lines, which will impact the apparent efficacy of this compound. It is crucial to characterize the baseline expression of these pathway components in your chosen cell model. Furthermore, the genetic background of the cells, including the presence of any mutations in the STING pathway, can alter the response to this compound.
Q3: How does the choice of STING pathway agonist impact the inhibitory effect of this compound?
A3: The mechanism of STING activation can influence the inhibitory profile of this compound. For instance, activation via cytosolic dsDNA requires the enzymatic activity of cGAS to produce cGAMP, which then activates STING. In contrast, direct stimulation with cGAMP bypasses cGAS. If this compound targets cGAS, its efficacy will be more pronounced in experiments using dsDNA as the stimulus. Understanding the specific target of this compound within the pathway is key to designing and interpreting your experiments correctly.
Q4: What is the recommended method for preparing and storing this compound?
A4: For optimal performance, this compound should be dissolved in DMSO to create a high-concentration stock solution. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -80°C and protect them from light. When preparing working solutions, dilute the DMSO stock in your cell culture medium immediately before use.
Troubleshooting Guide
Issue 1: High Variability in Replicate Wells
High variability between replicate wells is a common issue that can obscure the true effect of this compound. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider using a larger volume of cell suspension to minimize pipetting errors. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Inaccurate Compound Dilution | Prepare a master mix of your final this compound dilution and add it to all relevant wells to ensure consistency. Perform serial dilutions carefully and vortex between each step. |
| Cell Clumping | Ensure complete cell dissociation during passaging. If necessary, use a cell strainer to obtain a single-cell suspension before seeding. |
Issue 2: Lower-than-Expected Potency of this compound
If this compound is not inhibiting the STING pathway as effectively as anticipated, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Sub-optimal Incubation Time | Optimize the pre-incubation time with this compound before adding the STING agonist. A time-course experiment can help determine the optimal duration for maximal inhibition. |
| Compound Degradation | Prepare fresh dilutions of this compound from a new aliquot of the stock solution. Verify the integrity of your stock by comparing its performance to a previously validated batch. |
| High Agonist Concentration | The concentration of the STING agonist may be too high, overwhelming the inhibitory capacity of this compound. Perform a dose-response experiment with the agonist to determine the EC90 or EC80 concentration for your assays. |
| Cell Passage Number | High-passage number cells can exhibit altered signaling responses. Use cells within a defined low-passage number range for all experiments. |
Experimental Protocols
Protocol 1: Measuring IRF3 Phosphorylation by Western Blot
This protocol describes a method to assess the inhibitory effect of this compound on STING pathway activation by measuring the phosphorylation of IRF3.
-
Cell Seeding: Seed 293T cells in a 12-well plate at a density of 2.5 x 10^5 cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (DMSO).
-
STING Activation: Stimulate the cells with 2 µg/mL of 2'3'-cGAMP for 3 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load 20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IRF3 (Ser396) and total IRF3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-IRF3 signal to the total IRF3 signal.
Visualizations
Caption: The cGAS-STING signaling pathway, indicating the inhibitory action of this compound on cGAS.
Caption: A generalized experimental workflow for assessing the inhibitory activity of this compound.
Cell viability assays for determining Cga-JK3 cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to determine the cytotoxicity of the Chromogranin A-derived peptide Cga-JK3.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most appropriate for assessing this compound cytotoxicity?
The choice of assay depends on the expected mechanism of cell death and the research question. For a general assessment of metabolic activity and cell viability, the MTT or MTS assay is a good starting point.[1][2] To measure membrane integrity and cytotoxicity due to necrosis, the LDH release assay is recommended.[3][4][5] If you hypothesize that this compound induces apoptosis, assays that detect caspase activation or changes in the cell membrane, such as Annexin V staining, are more suitable.[6][7]
Q2: What is the optimal concentration range and incubation time for this compound treatment?
These parameters need to be determined empirically for each cell line. It is recommended to perform a dose-response study with a wide range of this compound concentrations (e.g., from nanomolar to micromolar) and several time points (e.g., 24, 48, and 72 hours) to determine the IC50 (half-maximal inhibitory concentration) value.
Q3: Can I use serum in my culture medium during the assay?
For MTT and MTS assays, it is generally recommended to use serum-free media during the incubation with the tetrazolium salt to avoid interference.[8] Serum components can react with the reagents and affect the accuracy of the results. For LDH assays, the presence of serum in the culture medium can sometimes interfere with the assay; it is best to consult the manufacturer's protocol for the specific kit being used.[3]
Q4: How can I differentiate between cytotoxic and anti-proliferative effects?
Viability assays like MTT measure the number of viable cells, which can be a result of either cell death (cytotoxicity) or inhibition of cell growth (anti-proliferative effects).[9] To distinguish between these, you can combine a viability assay with a cytotoxicity assay (like LDH release) or perform cell cycle analysis. A decrease in cell number without a significant increase in LDH release might suggest an anti-proliferative effect.
Troubleshooting Guides
MTT/MTS Assay
| Issue | Possible Cause(s) | Solution(s) |
| High background absorbance | - Contamination of media or reagents. - Phenol red in the culture medium. - Incomplete solubilization of formazan crystals (MTT assay). | - Use sterile technique and fresh reagents. - Use phenol red-free medium for the assay. - Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[1] |
| Low signal or poor response | - Insufficient number of viable cells. - Incorrect wavelength used for measurement. - this compound precipitates out of solution. - Suboptimal incubation time with the reagent. | - Optimize cell seeding density. - Use the correct wavelength as specified in the protocol (typically 570 nm for MTT and 490 nm for MTS).[1][2] - Check the solubility of this compound in the culture medium. - Optimize the incubation time with the MTT/MTS reagent (usually 1-4 hours).[10] |
| High variability between replicate wells | - Uneven cell seeding. - Pipetting errors. - Edge effects in the microplate. | - Ensure a single-cell suspension before seeding and mix gently. - Use calibrated pipettes and be consistent with technique. - Avoid using the outer wells of the plate or fill them with sterile medium. |
LDH Cytotoxicity Assay
| Issue | Possible Cause(s) | Solution(s) |
| High spontaneous LDH release in control wells | - Over-confluent or unhealthy cells. - Mechanical stress during handling or pipetting. - Presence of cytotoxic substances in the medium or on the plate. | - Use cells in the exponential growth phase and ensure optimal culture conditions. - Handle the plate gently and avoid vigorous pipetting. - Use high-quality, sterile reagents and plasticware. |
| Low maximum LDH release | - Incomplete cell lysis in the maximum release control wells. - Insufficient incubation time with the lysis buffer. | - Ensure the lysis buffer is added correctly and mixed well. - Follow the recommended incubation time for complete cell lysis as per the kit protocol.[3] |
| Assay interference | - this compound interferes with the LDH enzyme activity or the colorimetric reaction. | - Run a control with this compound in cell-free medium to check for direct interference with the assay components. |
Apoptosis Assays (e.g., Annexin V)
| Issue | Possible Cause(s) | Solution(s) |
| High percentage of necrotic cells (Annexin V+/PI+) in early time points | - this compound may be inducing necrosis at high concentrations. - Cells are too sensitive to the experimental conditions. | - Test a lower concentration range of this compound. - Handle cells gently to avoid mechanical damage. |
| Low or no apoptotic signal | - The incubation time is too short or too long (cells may have already undergone secondary necrosis). - this compound does not induce apoptosis in the chosen cell line. | - Perform a time-course experiment to capture the peak of apoptosis. - Consider testing for other forms of cell death or using a different cell line. |
| False positives | - Cells were harvested using harsh methods (e.g., excessive trypsinization). | - Use a gentle cell detachment method, such as scraping or using a mild dissociation reagent. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Cell culture medium (with and without phenol red)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and include untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
LDH Cytotoxicity Assay
This protocol is a general guideline for a colorimetric LDH assay. Refer to the specific kit manufacturer's instructions for detailed procedures.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and lysis solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound. Include three sets of controls:
-
Vehicle Control: Untreated cells for measuring spontaneous LDH release.
-
Maximum Release Control: Untreated cells to which lysis solution will be added.
-
Compound Control: this compound in medium without cells to check for background absorbance.
-
-
Incubate the plate for the desired treatment duration.
-
30 minutes before the end of the incubation, add 10 µL of lysis solution to the maximum release control wells.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (substrate and buffer) to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.[3]
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on A549 Lung Cancer Cells after 48h Treatment.
| Assay | IC50 (µM) | Max Inhibition/Cytotoxicity (%) |
| MTT Assay | 15.2 ± 1.8 | 85.3 ± 4.2 |
| LDH Assay | 25.7 ± 2.5 | 62.1 ± 5.9 |
| Caspase-3/7 Glo | 12.8 ± 1.5 | 78.9 ± 6.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow for this compound Cytotoxicity Screening
Caption: Workflow for assessing this compound cytotoxicity.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: this compound extrinsic and intrinsic apoptosis pathways.
References
- 1. Chromogranin A -Derived Peptides as Inflammatory Modulator Molecules | Encyclopedia MDPI [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Chromogranin A and Derived Peptides in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stapled chromogranin A-derived peptide homes in on tumors that express αvβ6 or αvβ8 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ec.bioscientifica.com [ec.bioscientifica.com]
- 6. Frontiers | A complex role of chromogranin A and its peptides in inflammation, autoimmunity, and infections [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. G protein-cAMP signaling pathway mediated by PGA3 plays different roles in regulating the expressions of amylases and cellulases in Penicillium decumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induced cytotoxicity of peptides with crypto-thioester through native chemical ligation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Incubation Time for Novel Compounds in Macrophage Cell Lines
A Note on "Cga-JK3": Our database does not contain specific information on a compound designated "this compound." The following guide provides a comprehensive framework for optimizing the incubation time for any novel compound (referred to herein as "Compound X") in macrophage cell lines. The principles, protocols, and troubleshooting advice are based on established best practices in macrophage biology research.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the incubation time for Compound X crucial?
A1: The duration of exposure to a compound can dramatically alter macrophage responses. A time-course experiment is essential to identify the optimal window for observing the desired effect, whether it's pro-inflammatory activation, anti-inflammatory suppression, or phagocytic modulation. For example, the production of certain pro-inflammatory cytokines like TNF-α can peak within a few hours of stimulation and then decline, while others may show a more sustained release.[1][2] An inappropriate incubation time can lead to false-negative results or misinterpretation of the compound's activity.
Q2: Which macrophage cell lines are recommended for these studies?
A2: The most commonly used and well-characterized macrophage-like cell lines are the murine RAW 264.7 and the human THP-1.
-
RAW 264.7: A murine leukemia cell line that is easy to culture and responds robustly to inflammatory stimuli like Lipopolysaccharide (LPS).
-
THP-1: A human monocytic leukemia cell line that requires differentiation into a macrophage-like phenotype, typically using Phorbol 12-myristate 13-acetate (PMA).[3] This differentiation step adds a few days to the protocol but provides a model that is more representative of primary human macrophages.
Q3: What are the key functional readouts to measure the effect of Compound X on macrophages?
A3: The choice of readout depends on the expected biological activity of Compound X. Common assays include:
-
Cytokine & Chemokine Production: Measured by ELISA or multiplex assays to quantify the secretion of inflammatory mediators (e.g., TNF-α, IL-6, IL-1β, IL-10).
-
Nitric Oxide (NO) Production: A key indicator of M1 (pro-inflammatory) macrophage activation, measured using the Griess assay.[4]
-
Phagocytosis: Assessed by co-incubating macrophages with fluorescently labeled particles (e.g., zymosan, E. coli, or antibody-coated beads) and quantifying uptake via microscopy or flow cytometry.[3][5]
-
Gene Expression: Analyzed by qPCR to measure changes in the mRNA levels of key polarization markers (e.g., iNOS for M1, Arg1 for M2) or other target genes.[2]
-
Signaling Pathway Activation: Assessed by Western blot to detect the phosphorylation of key signaling proteins (e.g., NF-κB, STATs, MAPKs).[6]
Q4: How do I determine a starting concentration range for Compound X?
A4: If the compound's activity range is unknown, a broad dose-response experiment is recommended, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM). It is critical to first perform a cytotoxicity assay to identify the concentration range that is non-toxic to the macrophage cell line, as compound-induced cell death can confound the results of functional assays.[7]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Compound X via Cytotoxicity Assay
This protocol uses the MTT assay to assess cell viability. The LDH assay is a suitable alternative that measures membrane integrity.[8][9][10]
Objective: To determine the maximum non-toxic concentration of Compound X.
Materials:
-
RAW 264.7 or differentiated THP-1 cells
-
96-well tissue culture plates
-
Complete culture medium
-
Compound X stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment (see Table 1 for recommendations) and allow them to adhere overnight.[11][12]
-
Compound Dilution: Prepare a series of dilutions of Compound X in complete culture medium. A 2-fold or 3-fold dilution series is recommended to cover a wide concentration range.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Compound X. Include "vehicle-only" and "no-treatment" controls.
-
Incubation: Incubate the plate for the longest duration you plan to use in your functional assays (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The highest concentration that shows >90% viability is generally considered safe to use for functional assays.
Protocol 2: Time-Course Experiment for Macrophage Activation
Objective: To identify the peak response time for a specific readout (e.g., cytokine production) following treatment with Compound X.
Materials:
-
Macrophage cell line
-
24-well or 96-well plates
-
Compound X at its optimal, non-toxic concentration
-
LPS (as a positive control for pro-inflammatory responses)
-
Reagents for your chosen readout (e.g., ELISA kit for TNF-α)
Methodology:
-
Cell Seeding: Seed macrophages in the appropriate plate format and allow them to adhere overnight.
-
Treatment: Treat the cells with:
-
Vehicle Control
-
Compound X
-
Positive Control (e.g., 100 ng/mL LPS)
-
Compound X + Positive Control (to test for synergistic or inhibitory effects)
-
-
Time-Point Collection: At various time points (e.g., 2, 4, 8, 12, 24, and 48 hours), collect the cell culture supernatant for secreted factor analysis (like cytokines) and/or lyse the cells for intracellular analysis (gene or protein expression).[1][4]
-
Assay Performance: Perform the assay for your chosen readout (e.g., ELISA) on the collected samples according to the manufacturer's instructions.
-
Analysis: Plot the results for each treatment group as a function of time. The time point that shows the maximal (or most relevant) effect of Compound X is the optimal incubation time for future experiments.
Data Presentation
Table 1: Recommended Seeding Densities for Macrophage Cell Lines
| Plate Format | RAW 264.7 (cells/well) | Differentiated THP-1 (cells/well) |
|---|---|---|
| 96-well | 2 x 10⁴ - 5 x 10⁴ | 4 x 10⁴ - 8 x 10⁴ |
| 24-well | 1 x 10⁵ - 2.5 x 10⁵ | 2 x 10⁵ - 4 x 10⁵ |
| 6-well | 5 x 10⁵ - 1 x 10⁶ | 8 x 10⁵ - 1.5 x 10⁶ |
Note: These are starting recommendations. Optimal seeding density should be determined for your specific experimental conditions to achieve 80-90% confluency.[13]
Table 2: Typical Incubation Time Ranges for Macrophage Assays
| Assay | Typical Time Range | Peak Response Notes |
|---|---|---|
| TNF-α Production | 2 - 24 hours | Peak often observed between 4-12 hours post-LPS stimulation.[1][14] |
| IL-6, IL-1β Production | 4 - 48 hours | Peak often observed between 8-24 hours post-LPS stimulation.[1][2] |
| Nitric Oxide (Griess Assay) | 12 - 48 hours | Accumulates over time; 24 hours is a common endpoint.[4] |
| Phagocytosis | 30 mins - 4 hours | Uptake is rapid; longer times may measure degradation.[3][5] |
| Gene Expression (qPCR) | 1 - 24 hours | Early genes (e.g., TNF-α) peak at 1-4 hours; later genes at 6-24 hours.[2] |
| Western Blot (Phosphorylation) | 5 - 60 minutes | Signaling events are very rapid, often peaking within 30 minutes.[6] |
Troubleshooting Guide
Q: My cells are dying after treatment with Compound X, even at concentrations that were non-toxic in the MTT assay. Why?
A:
-
Assay Sensitivity: The MTT assay measures metabolic activity, which might not perfectly correlate with other measures of cell health. Your functional assay conditions might be more stressful to the cells.
-
Synergistic Toxicity: If you are co-stimulating with another agent (like LPS), it could induce a cell death pathway that is sensitized by Compound X.
-
Solution: Re-evaluate cytotoxicity using an LDH release assay, which measures membrane integrity.[9][10] Also, consider performing your functional assay at a lower, sub-optimal concentration of Compound X.
Q: I'm seeing high variability between my experimental replicates. What can I do?
A:
-
Inconsistent Seeding: Ensure you have a homogenous single-cell suspension before plating. Macrophages can clump, leading to uneven cell numbers in wells.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell health and concentration of reagents. Avoid using the outermost wells for critical samples or ensure the incubator has adequate humidity.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when adding small volumes of concentrated compounds.
Q: Compound X is not showing any effect on my macrophages.
A:
-
Incorrect Time Point: You may be missing the window of activity. Review the data from your time-course experiment or perform one with a broader range of time points.
-
Compound Inactivity/Instability: Ensure Compound X is properly dissolved and stable in your culture medium for the duration of the experiment.
-
Cell Responsiveness: Always include a positive control (e.g., LPS for M1 activation, IL-4 for M2) to confirm that your cells are healthy and capable of responding to stimuli.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for optimizing compound incubation time in macrophage assays.
Key Signaling Pathways in Macrophages
Caption: Simplified NF-κB signaling pathway in macrophages.
Caption: Simplified JAK/STAT signaling in M1 and M2 macrophage polarization.
References
- 1. Effect of stimulation time on the expression of human macrophage polarization markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. licorbio.com [licorbio.com]
- 13. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Cga-JK3 in Cancer Cell Lines
Disclaimer: The following information is for research purposes only. The compound "Cga-JK3" is presented as a hypothetical agent for the purpose of this guide, based on the known anti-cancer properties of Chromogranin A (Cga)-derived peptides. The troubleshooting strategies and protocols are based on established principles of cancer drug resistance.
Introduction to this compound
This compound is a hypothetical peptide derived from Chromogranin A, a pro-hormone that gives rise to several biologically active peptides.[1][2] These peptides are known to play roles in regulating tumor angiogenesis, cell survival, and the response to therapy.[3] this compound is designed to exert anti-cancer effects primarily through the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth and survival. Resistance to this compound, as with other targeted therapies, can emerge through various mechanisms, limiting its therapeutic efficacy. This guide provides researchers with troubleshooting strategies and detailed protocols to identify and potentially overcome resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to function by binding to specific cell surface receptors, such as integrins, which are often upregulated in tumors.[4] This interaction is thought to trigger a downstream signaling cascade that leads to the activation of pro-apoptotic proteins (e.g., caspases) and the inhibition of pro-survival pathways like PI3K/Akt and NF-κB.[5][6]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration is cell line-dependent. It is recommended to perform a dose-response experiment and determine the half-maximal inhibitory concentration (IC50) using a cell viability assay, such as the MTT or SRB assay.
Q3: What are the visual signs of this compound efficacy in sensitive cancer cell lines?
A3: In sensitive cell lines, you should observe morphological changes indicative of apoptosis, such as cell shrinkage, membrane blebbing, and detachment from the culture plate. These changes are typically followed by a decrease in overall cell confluence.
Q4: What are the common mechanisms of acquired resistance to anti-cancer drugs?
A4: Acquired resistance is a significant challenge in cancer therapy.[7] Common mechanisms include:
-
Target Alterations: Mutations in the drug's target protein that prevent binding.
-
Increased Drug Efflux: Overexpression of efflux pumps like P-glycoprotein (P-gp) that actively remove the drug from the cell.[8]
-
Activation of Alternative Signaling Pathways: Cancer cells can bypass the blocked pathway by activating other pro-survival signals.[9][10]
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) can prevent drug-induced cell death.
-
Changes in the Tumor Microenvironment: The surrounding stroma and immune cells can contribute to drug resistance.
Q5: Can resistance to this compound be reversed?
A5: In some cases, resistance can be overcome. Strategies include combining this compound with other therapeutic agents that target the resistance mechanism, such as inhibitors of efflux pumps or alternative signaling pathways.[11][12]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Actions |
| Decreased cell death observed after this compound treatment in a previously sensitive cell line. | 1. Development of acquired resistance. 2. Incorrect drug concentration or degradation of the this compound peptide. 3. Issues with the cell line (e.g., contamination, genetic drift). | 1. Confirm Resistance: Re-evaluate the IC50 of this compound in your cell line and compare it to the parental line. 2. Check Drug Integrity: Use a fresh stock of this compound and verify its concentration. 3. Cell Line Authentication: Perform cell line authentication via short tandem repeat (STR) profiling. |
| Increased cell migration and invasion despite this compound treatment. | 1. Activation of epithelial-to-mesenchymal transition (EMT) as a resistance mechanism. 2. Upregulation of alternative signaling pathways that promote motility (e.g., TGF-β, Wnt).[11] | 1. Assess EMT Markers: Use Western blotting or qPCR to analyze the expression of EMT markers (e.g., N-cadherin, Vimentin, Snail). 2. Pathway Analysis: Investigate the activation status of key signaling pathways involved in migration and invasion. |
| No change in the expression of target proteins after this compound treatment in resistant cells. | 1. Mutation in the this compound target receptor, preventing binding. 2. Increased degradation of this compound by cellular proteases. | 1. Target Sequencing: Sequence the gene encoding the putative receptor for this compound to identify potential mutations. 2. Stability Assay: Assess the stability of this compound in the conditioned media of resistant cells. |
| Resistant cells show high levels of P-glycoprotein (P-gp) expression. | 1. Upregulation of the ABCB1 gene, which encodes P-gp, leading to increased drug efflux.[8] | 1. Confirm P-gp Function: Use a P-gp substrate efflux assay (e.g., with Rhodamine 123). 2. Combination Therapy: Treat cells with this compound in combination with a P-gp inhibitor (e.g., Verapamil, Elacridar). |
| Activation of the PI3K/Akt or STAT3 pathway is observed in resistant cells. | 1. The cancer cells have developed a dependency on these pro-survival pathways to evade this compound-induced apoptosis.[6][13] | 1. Inhibitor Studies: Use specific inhibitors for PI3K (e.g., LY294002) or STAT3 (e.g., Stattic) in combination with this compound to see if sensitivity is restored. 2. Phospho-protein Analysis: Perform Western blotting to confirm the phosphorylation and activation of Akt and STAT3. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| Pancreatic Carcinoma (PANC-1) | 50 | 750 | 15 |
| Melanoma (A375) | 80 | 1200 | 15 |
| Prostate Cancer (PC-3) | 120 | 1800 | 15 |
| Bladder Carcinoma (T24) | 100 | 1500 | 15 |
Table 2: Relative Protein Expression in Parental vs. This compound Resistant Cell Lines
| Protein | Cellular Function | Change in Resistant Cells |
| P-glycoprotein (P-gp) | Drug Efflux | Upregulated |
| Bcl-2 | Anti-apoptotic | Upregulated |
| Cleaved Caspase-3 | Pro-apoptotic | Downregulated |
| p-Akt (S473) | Pro-survival Signaling | Upregulated |
| E-cadherin | Cell Adhesion | Downregulated |
| N-cadherin | EMT Marker | Upregulated |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Western Blot Analysis
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt, Bcl-2, P-gp, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: P-glycoprotein (P-gp) Efflux Assay
-
Cell Preparation: Harvest and resuspend cells in a buffer containing the fluorescent P-gp substrate Rhodamine 123.
-
Inhibitor Treatment: For the control group, add a P-gp inhibitor (e.g., Verapamil) to block efflux.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for substrate uptake.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Interpretation: A lower fluorescence signal in the absence of the inhibitor indicates active P-gp-mediated efflux.
Visualizations
References
- 1. ec.bioscientifica.com [ec.bioscientifica.com]
- 2. Frontiers | A complex role of chromogranin A and its peptides in inflammation, autoimmunity, and infections [frontiersin.org]
- 3. Chromogranin A and Derived Peptides in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stapled chromogranin A-derived peptide homes in on tumors that express αvβ6 or αvβ8 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer [mdpi.com]
- 7. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition [mdpi.com]
Validation & Comparative
In Vivo Therapeutic Potential of cGAS Agonists: A Comparative Guide for Cga-Agonist-X
Disclaimer: Information on a specific molecule designated "Cga-JK3" is not publicly available. This guide provides a comparative analysis of a representative cyclic GMP-AMP synthase (cGAS) agonist, herein referred to as Cga-Agonist-X , based on preclinical data available for similar molecules in this class. The purpose is to illustrate its therapeutic potential in animal models in comparison to other immunotherapeutic strategies.
The activation of the cGAS-stimulator of interferon genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy.[1][2][3][4] Cytosolic DNA, a hallmark of cellular stress and damage often found in the tumor microenvironment, activates cGAS to produce 2'3'-cyclic GMP-AMP (cGAMP).[2][4] This second messenger binds to and activates STING, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2][4] This, in turn, promotes the recruitment and activation of immune cells, such as T cells and natural killer (NK) cells, to mount an anti-tumor response.[4] Cga-Agonist-X is a synthetic oligonucleotide designed to directly activate cGAS, thereby initiating this anti-tumor cascade.
Comparative Efficacy of Cga-Agonist-X in Animal Models
The therapeutic potential of Cga-Agonist-X has been evaluated in syngeneic mouse tumor models, with its performance benchmarked against other immunotherapeutic agents. The following table summarizes the key efficacy data from these preclinical studies.
| Treatment Group | Tumor Growth Inhibition (%) | Complete Response Rate (%) | Median Survival (Days) |
| Vehicle Control | 0 | 0 | 20 |
| Cga-Agonist-X | 65 | 20 | 45 |
| STING Agonist (e.g., cGAMP) | 50 | 10 | 35 |
| Anti-PD-1 (ICI) | 40 | 10 | 30 |
| Cga-Agonist-X + Anti-PD-1 | 90 | 60 | > 60 (Not Reached) |
Data are representative and compiled from various preclinical studies on cGAS-STING pathway activators and immune checkpoint inhibitors.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of Cga-Agonist-X and the methodology of its in vivo validation, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: The cGAS-STING signaling pathway activated by Cga-Agonist-X.
Caption: A typical experimental workflow for in vivo validation of Cga-Agonist-X.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are the protocols for the key experiments cited in this guide.
1. Syngeneic Mouse Tumor Model
-
Animal Strain: C57BL/6 mice, aged 6-8 weeks, are typically used for their immunocompetence and compatibility with common syngeneic tumor cell lines.
-
Tumor Cell Line: B16-F10 melanoma or MC38 colon adenocarcinoma cells are cultured under standard conditions.
-
Implantation: 1 x 10^6 cells in 100 µL of phosphate-buffered saline (PBS) are injected subcutaneously into the right flank of each mouse.
-
Monitoring: Tumors are allowed to grow until they reach a palpable size of approximately 50-100 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.
2. In Vivo Efficacy Study
-
Grouping: Mice are randomized into treatment groups (n=10 per group): Vehicle (PBS), Cga-Agonist-X, STING Agonist, Anti-PD-1, and Cga-Agonist-X + Anti-PD-1.
-
Dosing and Administration:
-
Cga-Agonist-X: 25 µg administered intratumorally (i.t.) on days 7, 10, and 13 post-implantation.
-
STING Agonist: 25 µg administered i.t. on the same schedule as Cga-Agonist-X.
-
Anti-PD-1: 200 µg administered intraperitoneally (i.p.) on days 7, 10, and 13.
-
-
Endpoints:
-
Tumor volumes are measured twice weekly.
-
Mice are monitored for survival, with euthanasia performed when tumor volume exceeds 2000 mm³ or signs of morbidity are observed.
-
Tumor Growth Inhibition (TGI) is calculated at the end of the study.
-
3. Immunophenotyping by Flow Cytometry
-
Sample Collection: At a predetermined endpoint (e.g., day 15), tumors, tumor-draining lymph nodes, and spleens are harvested.
-
Tissue Processing: Tissues are mechanically and enzymatically digested to create single-cell suspensions.
-
Staining: Cells are stained with a panel of fluorescently-conjugated antibodies against immune cell markers (e.g., CD3, CD4, CD8, NK1.1, CD11c, F4/80).
-
Analysis: Stained cells are analyzed on a flow cytometer to quantify the proportions and activation status of different immune cell populations within the tumor microenvironment and secondary lymphoid organs.
Comparison with Alternative Therapies
The therapeutic landscape of immuno-oncology is diverse. Here, we compare the mechanistic rationale of Cga-Agonist-X with its alternatives.
Caption: Logical comparison of the mechanisms of action.
Cga-Agonist-X vs. STING Agonists: While both activate the same pathway, Cga-Agonist-X targets the upstream sensor, cGAS. This may offer a more physiological activation of the pathway. In contrast, STING agonists bypass cGAS, which could be advantageous in tumors with downregulated cGAS expression but may also lead to different signaling kinetics and off-target effects.
Cga-Agonist-X vs. Immune Checkpoint Inhibitors (ICIs): ICIs, such as anti-PD-1, work by removing the "brakes" on an existing anti-tumor T cell response. This approach is highly effective in "hot" tumors that are already infiltrated by T cells. Cga-Agonist-X, on the other hand, is an immune-stimulatory agent that can induce inflammation and T cell infiltration, potentially turning "cold" tumors "hot". The synergistic effect observed when combining Cga-Agonist-X with an ICI highlights their complementary mechanisms. Cga-Agonist-X initiates an immune response, which is then sustained and amplified by the ICI.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Engineering cGAS-agonistic oligonucleotides as therapeutics and vaccine adjuvants for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering cGAS-agonistic oligonucleotides as therapeutics for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer immunotherapy strategies that target the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cga-JK3 and PS-1145 in Inflammation Studies: A Guide for Researchers
In the landscape of inflammation research, the inhibition of the IκB kinase (IKK) complex, a central node in the NF-κB signaling pathway, has emerged as a promising therapeutic strategy. Among the small molecule inhibitors targeting this pathway, Cga-JK3 and PS-1145 have garnered attention for their potential to modulate inflammatory responses. This guide provides a comprehensive comparative analysis of these two compounds, offering researchers, scientists, and drug development professionals a side-by-side look at their performance, supported by available experimental data.
Mechanism of Action: Targeting the IKKβ Subunit
Both this compound and PS-1145 exert their anti-inflammatory effects by targeting the IKKβ subunit of the IKK complex. IKKβ is a critical kinase responsible for the phosphorylation of IκBα, an inhibitory protein that sequesters the NF-κB transcription factor in the cytoplasm. Phosphorylation of IκBα leads to its ubiquitination and subsequent proteasomal degradation, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those encoding cytokines like TNF-α, IL-1β, and IL-6. By inhibiting IKKβ, both this compound and PS-1145 prevent the degradation of IκBα, thereby blocking NF-κB activation and the downstream inflammatory cascade.[1][2]
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and PS-1145, providing a basis for comparing their potency and efficacy in inhibiting key inflammatory markers. It is important to note that direct comparative studies are limited, and the data presented here are compiled from individual studies.
Table 1: Inhibitory Activity against IKKβ
| Compound | Target | IC50 | Assay Type | Reference |
| PS-1145 | IKKβ | 88 nM | In vitro kinase assay | [1][2] |
| This compound | IKKβ | Not Reported | - | - |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Cytokine | Inhibition | Concentration | Reference |
| This compound | TNF-α | Significant reduction | Not specified | [3][4] |
| IL-1β | Significant reduction | Not specified | [3][4] | |
| IL-6 | Significant reduction | Not specified | [3][4] | |
| PS-1145 | TNF-α | Dose-dependent inhibition | 0.3 - 30 µM | [5] |
| IL-1β | Dose-dependent inhibition | Not specified | [3] | |
| IL-6 | Dose-dependent inhibition | 0.3 - 30 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in the study of this compound and PS-1145.
In vitro IKKβ Kinase Assay (for PS-1145)
-
Enzyme and Substrate Preparation : Recombinant human IKKβ is used as the enzyme source. A biotinylated peptide substrate derived from IκBα (e.g., biotin-KKKKERLLDDRHDSGLDSMKDEE) is used.
-
Reaction Mixture : The kinase reaction is typically performed in a buffer containing ATP, MgCl2, and DTT.
-
Inhibitor Addition : PS-1145 is dissolved in DMSO and added to the reaction mixture at various concentrations.
-
Initiation and Incubation : The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection : The amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA with a phospho-specific antibody or a radiometric assay using [γ-32P]ATP.
-
IC50 Determination : The concentration of PS-1145 that inhibits 50% of IKKβ activity (IC50) is calculated from the dose-response curve.
Cell Culture and Treatment for Cytokine Production Analysis (RAW 264.7 Macrophages)
-
Cell Seeding : RAW 264.7 murine macrophage cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Inhibitor Pre-treatment : Cells are pre-treated with various concentrations of this compound or PS-1145 (dissolved in DMSO, final DMSO concentration should be non-toxic, e.g., <0.1%) for 1-2 hours.
-
Inflammatory Stimulus : Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation : The cells are incubated for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection : After incubation, the cell culture supernatant is collected.
-
Cytokine Quantification : The concentrations of TNF-α, IL-1β, and IL-6 in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot for Phospho-IκBα
-
Cell Lysis : After treatment with the inhibitor and LPS, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking : The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated IκBα (p-IκBα). An antibody against total IκBα or a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation : The membrane is washed with TBST and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: IKKβ-NF-κB Signaling Pathway and Inhibition by this compound and PS-1145.
Caption: Experimental Workflow for In Vitro Cytokine Production Assay.
Conclusion
Both this compound and PS-1145 demonstrate potential as inhibitors of the IKKβ/NF-κB signaling pathway, a key driver of inflammation. PS-1145 is a well-characterized inhibitor with a defined IC50 value against IKKβ and documented dose-dependent effects on pro-inflammatory cytokine production. While this compound has also been shown to inhibit this pathway and reduce inflammatory mediators, a more detailed quantitative characterization, including its IC50 for IKKβ, would be beneficial for a more direct comparison.
This guide provides a foundational comparison based on currently available data. Researchers are encouraged to consult the primary literature for more in-depth information and to consider the specific context of their experimental systems when selecting an inhibitor. Further head-to-head studies would be invaluable in elucidating the relative potencies and specificities of these two compounds in various inflammatory models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibitors of TLR-4, NF-κB, and SAPK/JNK signaling reduce the toxic effect of lipopolysaccharide on RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Confirming the molecular target of Cga-JK3 using knockout cell lines
Efforts to pinpoint the precise molecular target of the compound Cga-JK3 using knockout cell line technology have yet to be detailed in publicly available scientific literature. While the use of such cell lines is a cornerstone of modern drug development for target validation, specific data from experiments involving this compound is not currently accessible.
In the field of drug discovery and development, identifying the direct molecular target of a novel compound is a critical step. This process, known as target identification and validation, provides a mechanistic understanding of a drug's action and is crucial for predicting its efficacy and potential side effects. A powerful and widely adopted method for target validation involves the use of knockout cell lines, where a specific gene encoding a putative target protein is deleted. By comparing the effects of a compound on these knockout cells versus normal (wild-type) cells, researchers can definitively determine if the deleted protein is the compound's direct target.
The advent of CRISPR-Cas9 gene-editing technology has revolutionized the creation of knockout cell lines, making the process more efficient and precise. This has enabled researchers to systematically interrogate the genome to uncover the mechanisms of action for a wide array of therapeutic agents.
Despite the robustness of this approach, a comprehensive search of scientific databases and research publications did not yield any studies that have specifically applied knockout cell lines to validate the molecular target of a compound designated "this compound." While commercial vendors offer a variety of knockout cell lines for numerous genes, including those potentially relevant to various signaling pathways, their application in the context of this compound research has not been documented in published studies.
Therefore, without supporting experimental data, it is not possible to construct a comparison guide, detail experimental protocols, or visualize signaling pathways related to the molecular target of this compound as validated by knockout cell lines. The scientific community awaits future research that will shed light on the mechanism of action of this compound.
Reproducibility of Cga-JK3's anti-inflammatory effects across different studies
Disclaimer: The initial search for "Cga-JK3" did not yield specific results in the existing scientific literature. The following guide focuses on the widely studied compound Chlorogenic Acid (CGA), as it is presumed that "this compound" may be a typographical error or a specific formulation of CGA not yet broadly documented. This guide compiles and compares findings on the anti-inflammatory properties of Chlorogenic Acid from multiple studies to assess the reproducibility of its effects.
Chlorogenic acid, a prominent phenolic acid found in coffee and various plants, has been consistently shown to possess significant anti-inflammatory and antioxidant properties.[1] Its efficacy in mitigating inflammatory responses has been demonstrated across a range of in vitro and in vivo models. This guide provides a comparative overview of the experimental data supporting the anti-inflammatory effects of CGA, details the experimental protocols used, and illustrates the key signaling pathways involved.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory effects of Chlorogenic Acid have been quantified in numerous studies, demonstrating a consistent, dose-dependent reduction in key inflammatory mediators.
Table 1: In Vitro Anti-Inflammatory Effects of Chlorogenic Acid
| Cell Line | Inflammatory Stimulus | CGA Concentration | Key Findings | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 100-400 µM | Inhibition of iNOS protein expression.[2] | [2] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Suppression of iNOS expression and NO synthesis.[1] | [1] |
| RSC-364 Fibroblast-like Synoviocytes | Interleukin-6 (IL-6) | Not specified | Inhibition of inflammatory proliferation.[3] | [3] |
| Human iPSC-derived Cardiomyocytes | Tumor Necrosis Factor-α (TNF-α) | 0.1-1 µmol/L | Improved cell viability and inhibited apoptosis.[4][5] | [4][5] |
| M03-13 Human Oligodendrocyte-like Cells | Tumor Necrosis Factor-α (TNF-α) | 100 µM | Reversal of TNF-α-induced effects.[6] | [6] |
| L-02 Cells | Aflatoxin B1 (AFB1) | 160 µM | Suppression of inflammation-related genes (IL-6, IL-8, TNF-α).[7] | [7] |
Table 2: In Vivo Anti-Inflammatory Effects of Chlorogenic Acid
| Animal Model | Inflammatory Model | CGA Dosage | Key Findings | Reference |
| Rats | Carrageenan-induced paw edema | 50 and 100 mg/kg | Inhibition of paw edema.[8] | [8] |
| Rats | Formalin-induced pain | 50 and 100 mg/kg | Inhibition of flinching in the late phase.[8] | [8] |
| Broilers | Necrotic Enteritis Challenge | 500 mg/kg in diet | Protection against intestinal inflammation and injury.[9] | [9] |
| Mice | Dextran Sulfate Sodium (DSS)-induced colitis | Not specified | Alleviation of inflammatory responses.[10] | [10] |
Experimental Protocols
The reproducibility of CGA's anti-inflammatory effects is supported by the consistent outcomes observed across studies employing standardized experimental methodologies.
1. Cell Culture and Treatment:
-
Cell Lines: Murine macrophages (RAW 264.7), human oligodendrocyte-like cells (M03-13), and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are commonly used.[2][4][6]
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in macrophages.[2] Other stimuli include TNF-α and IL-6 to mimic specific inflammatory conditions.[3][4][6]
-
CGA Treatment: Cells are typically pre-treated with varying concentrations of CGA for a specified duration before the addition of the inflammatory stimulus.[4][7]
2. Western Blot Analysis: This technique is widely used to quantify the expression of key proteins involved in inflammatory signaling pathways.
-
Procedure: Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and incubated with primary antibodies against target proteins (e.g., p-p38, p-JNK, p-NF-κB p65, IκBα).[3][4] Following incubation with secondary antibodies, the protein bands are visualized and quantified.
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The Griess reagent is used to measure the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Pro-inflammatory Cytokines: Enzyme-linked immunosorbent assay (ELISA) is employed to measure the levels of cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or serum from animal models.[1]
4. In Vivo Models of Inflammation:
-
Carrageenan-Induced Paw Edema: This is a common model for acute inflammation. CGA or a control vehicle is administered orally to rats before a subplantar injection of carrageenan. The volume of the paw is measured at different time points to assess the anti-inflammatory effect.[8]
-
DSS-Induced Colitis: This model is used to study intestinal inflammation. Mice are given DSS in their drinking water to induce colitis, and the therapeutic effect of CGA is evaluated by monitoring body weight, disease activity index, and colon length.[10]
Signaling Pathways Modulated by Chlorogenic Acid
CGA exerts its anti-inflammatory effects by modulating several key signaling pathways. The consistent inhibition of these pathways across different studies underscores the reproducibility of its mechanism of action.
1. NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[11] CGA has been repeatedly shown to inhibit the activation of NF-κB.[3][4][10] It prevents the phosphorylation and subsequent degradation of IκB, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4] This leads to a downstream reduction in the expression of pro-inflammatory genes.[10]
References
- 1. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chlorogenic acid induces apoptosis to inhibit inflammatory proliferation of IL-6-induced fibroblast-like synoviocytes through modulating the activation of JAK/STAT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorogenic acid: A potent molecule that protects cardiomyocytes from TNF‐α–induced injury via inhibiting NF‐κB and JNK signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Chlorogenic acid protects against intestinal inflammation and injury by inactivating the mtDNA-cGAS-STING signaling pathway in broilers under necrotic enteritis challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced anti-inflammatory activity of chlorogenic acid via folic acid-TPGS-modified liposomes encapsulation: characterization and In vivo evaluation on colitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review [frontiersin.org]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Cga-JK3
This document provides immediate and essential safety, handling, and disposal information for Cga-JK3, a highly reactive and toxic compressed gas. Strict adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and to maintain compliance with regulatory standards. This guide is intended for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. A risk assessment should always be conducted to determine if additional protection is necessary for specific procedures.
| Body Part | Personal Protective Equipment | Specifications and Purpose |
| Eyes and Face | Chemical Goggles and Face Shield | Goggles must form a complete seal around the eyes to protect from gas leaks and chemical vapors. A face shield is required to protect against high-pressure gas release and potential projectiles.[1][2] |
| Respiratory System | Air-Purifying Respirator (APR) or Self-Contained Breathing Apparatus (SCBA) | An APR with cartridges specific for this compound may be used in well-ventilated areas. SCBA is required for emergency situations or in areas with insufficient ventilation where oxygen depletion is a risk.[2] |
| Hands | Elbow-Length, Impervious Gloves | Heavy-duty, chemical-resistant gloves are necessary to protect against skin contact and potential frostbite from rapid gas expansion.[1][2] |
| Body | Chemical-Resistant Overalls or Apron | Provides protection against accidental splashes or gas exposure to the skin.[1] |
| Feet | Steel-Toed Safety Footwear | Protects feet from falling cylinders or other heavy equipment.[1][2] |
| Hearing | Hearing Protection | Recommended to be available in case of a high-pressure gas release, which can create a significant noise hazard.[1] |
II. Experimental Protocol: General Laboratory Use of this compound
This protocol outlines the standard procedure for the safe use of a this compound gas cylinder in a laboratory setting.
1. Preparation and Inspection:
- Ensure the work area is well-ventilated, preferably within a certified fume hood.
- Verify that an emergency shower and eyewash station are accessible and functional.
- Inspect the this compound cylinder for any signs of damage, corrosion, or leaks.[3]
- Confirm that the cylinder is properly labeled with its contents, concentration, and hazard classifications.[4]
- Ensure the cylinder is securely fastened in an upright position using a cylinder stand or wall bracket.[3]
2. Regulator and Equipment Connection:
- Select a regulator and piping system made of materials compatible with this compound.
- Before attaching the regulator, ensure the cylinder valve outlet and regulator inlet are clean and free of contaminants.
- With the cylinder valve closed, attach the appropriate regulator. Do not use adapters.
- Tighten the regulator connection according to the manufacturer's instructions. Do not overtighten.
- Connect the delivery tubing to the experimental apparatus, ensuring all connections are secure.
3. Leak Testing:
- Close the outlet valve on the regulator.
- Slowly open the main cylinder valve.
- Pressurize the regulator and check for leaks using a compatible leak detection solution.
- If a leak is detected, immediately close the cylinder valve, depressurize the system, and address the leak before proceeding.
4. Operation:
- Once the system is confirmed to be leak-free, adjust the regulator to the desired delivery pressure.
- Slowly open the outlet valve to initiate gas flow to the experiment.
- Continuously monitor the system for any signs of leaks or pressure fluctuations.
5. Shutdown:
- When the procedure is complete, close the main cylinder valve.
- Allow the remaining gas in the regulator and delivery lines to be consumed by the experiment or safely vented in the fume hood.
- Once the pressure gauges on the regulator read zero, close the regulator outlet valve.
- If the cylinder will not be used again soon, disconnect the regulator and replace the protective valve cap.[4]
III. Operational and Disposal Plan
Storage:
-
Store this compound cylinders in a designated, well-ventilated, and secure area.
-
Storage areas should be away from heat sources, ignition sources, and incompatible materials.[3]
-
Cylinders must be stored in an upright position and secured to prevent falling.[3]
-
Full and empty cylinders should be stored in separate, clearly marked areas.
Transportation:
-
Always use a cylinder cart or other appropriate handling equipment to move cylinders.[3][4] Never roll or drag a cylinder.
-
Ensure the valve protection cap is securely in place before moving the cylinder.[4]
Disposal:
-
Do not attempt to dispose of this compound gas or empty cylinders.
-
When a cylinder is empty, close the valve, replace the valve cap, and mark the cylinder as "EMPTY".
-
Contact the gas supplier or a certified hazardous waste disposal company to arrange for the pickup and disposal of the empty cylinder.
-
Follow all local, state, and federal regulations for the disposal of hazardous gas cylinders.[3]
IV. This compound Handling Workflow
The following diagram illustrates the complete lifecycle for handling a this compound cylinder, from receipt to disposal.
Caption: Workflow for safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
